2-Chloro-6-Methylphenyl Isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-isothiocyanato-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQPKPCDKLACIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395657 | |
| Record name | 2-Chloro-6-Methylphenyl Isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-34-0 | |
| Record name | 2-Chloro-6-Methylphenyl Isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 2-Chloro-6-Methylphenyl Isothiocyanate
Abstract
This compound is a substituted aromatic isothiocyanate that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a reactive isothiocyanate group ortho to both a chlorine atom and a methyl group, dictates its chemical reactivity and potential biological activity. This document provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, reactivity profile, and relevant experimental protocols. Furthermore, it explores the compound's interaction with biological systems, highlighting a key signaling pathway, and outlines essential safety and handling procedures.
Chemical and Physical Properties
This compound is an organic compound characterized by an isothiocyanate functional group attached to a 2-chloro-6-methylphenyl ring.[1] This substitution pattern contributes to its specific reactivity and physical properties.[1] The compound is typically a colorless to yellow or brown liquid with a pungent odor characteristic of isothiocyanates.[1] It exhibits good solubility in common organic solvents but has limited solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-Chloro-2-isothiocyanato-3-methylbenzene | ChemSpider |
| Synonyms | This compound | [1] |
| CAS Number | 19241-34-0 | [1] |
| Molecular Formula | C₈H₆ClNS | [1] |
| Molecular Weight | 183.66 g/mol | [1] |
| Appearance | Colorless to yellow/brown liquid | [1] |
| Boiling Point | Est. 240-250 °C (Atm. pressure) | Estimated based on analogs[2] |
| Density | Est. 1.2-1.3 g/mL at 25 °C | Estimated based on analogs[3] |
| Solubility | Soluble in organic solvents; limited in water | [1] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Notes |
| ¹H-NMR | Ar-H (Aromatic Protons) | δ 7.0 - 7.5 ppm | The three protons on the aromatic ring will appear as a complex multiplet pattern. |
| -CH₃ (Methyl Protons) | δ ~2.3 - 2.5 ppm | Singlet, shifted downfield due to the aromatic ring. | |
| ¹³C-NMR | -N=C =S (Isothiocyanate) | δ ~130 - 140 ppm | This peak is often broad and can be of low intensity due to quadrupolar relaxation and the dynamics of the NCS group.[4] |
| Ar-C (Aromatic Carbons) | δ ~125 - 140 ppm | Multiple peaks corresponding to the six carbons of the benzene ring. | |
| -CH₃ (Methyl Carbon) | δ ~18 - 22 ppm | A single peak for the methyl carbon. | |
| IR Spectroscopy | -N=C=S Stretch (asymm.) | 2000 - 2200 cm⁻¹ | Very strong, sharp, and characteristic absorption band for the isothiocyanate group.[5] |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Medium to weak absorption.[6] | |
| C-H Stretch (Alkyl) | 2850 - 3000 cm⁻¹ | Medium to weak absorption from the methyl group.[6] | |
| C=C Stretch (Aromatic) | ~1450 - 1600 cm⁻¹ | Multiple medium to strong bands.[5] | |
| C-Cl Stretch | ~700 - 800 cm⁻¹ | Medium to strong absorption. |
Reactivity and Synthetic Applications
The chemistry of this compound is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate (-N=C=S) group. This carbon is highly susceptible to attack by a wide range of nucleophiles, making the compound a versatile building block in organic synthesis.
Nucleophilic Addition Reactions
The primary reaction pathway involves the addition of nucleophiles across the C=N or C=S bond. This reactivity is fundamental to its use in synthesizing a variety of heterocyclic compounds and substituted thioureas, which are often investigated for their pharmacological properties.
-
Reaction with Amines: Primary and secondary amines readily react with the isothiocyanate to form the corresponding N,N'-disubstituted thioureas. This is one of the most common applications of isothiocyanates.
-
Reaction with Alcohols and Thiols: Alcohols and thiols can add to the isothiocyanate group to form thiocarbamates and dithiocarbamates, respectively.
-
Reaction with Hydrazines: Reaction with hydrazine and its derivatives leads to the formation of thiosemicarbazides, which are precursors to various five-membered heterocyclic rings.
Below is a diagram illustrating the general reactivity of the isothiocyanate group.
Caption: General reaction of an isothiocyanate with a nucleophile.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, analysis, and a representative reaction of this compound.
Synthesis of this compound
This protocol describes a common method for the synthesis of aryl isothiocyanates from the corresponding aniline using carbon disulfide and a desulfurizing agent. The starting material, 2-chloro-6-methylaniline, is commercially available.
Materials:
-
2-Chloro-6-methylaniline
-
Carbon disulfide (CS₂)
-
Concentrated aqueous ammonia (NH₄OH)
-
Lead(II) nitrate (Pb(NO₃)₂) or another suitable desulfurizing agent (e.g., phosgene, thiophosgene - use with extreme caution).
-
Ethanol
-
Water
-
Diethyl ether
-
Calcium chloride (CaCl₂)
-
Round-bottom flask, reflux condenser, dropping funnel, steam distillation apparatus, separatory funnel.
Procedure:
-
Formation of Dithiocarbamate Salt: In a flask cooled in an ice bath (0-10°C), dissolve 2-chloro-6-methylaniline (1 equivalent) in ethanol. To this solution, add carbon disulfide (1.5 equivalents).
-
Slowly add concentrated aqueous ammonia (1.2 equivalents) dropwise while stirring vigorously. The temperature should be maintained below 35°C.
-
A precipitate of the ammonium dithiocarbamate salt should form. Allow the mixture to stand, ideally overnight, to ensure complete precipitation.
-
Filter the crystalline salt, wash it with cold diethyl ether to remove unreacted starting materials, and air dry.
-
Decomposition to Isothiocyanate: Dissolve the dried dithiocarbamate salt in a suitable volume of cold water in a large round-bottom flask equipped for steam distillation.
-
While stirring, slowly add an aqueous solution of lead(II) nitrate (1 equivalent). A heavy precipitate of lead sulfide will form.
-
Immediately begin steam distillation. The volatile this compound will co-distill with the water.
-
Work-up and Purification: Collect the distillate in a receiving flask. The isothiocyanate will appear as an oily layer.
-
Extract the distillate with diethyl ether. Combine the organic layers and wash with a dilute acid solution (e.g., 1 M HCl) and then with water.
-
Dry the ethereal solution over anhydrous calcium chloride.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield the pure this compound.
Below is a workflow diagram for the synthesis protocol.
Caption: Workflow for the synthesis of the title compound.
Spectroscopic Analysis Protocol
Objective: To confirm the identity and purity of the synthesized this compound.
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire the ¹H NMR spectrum. Expected signals include a multiplet in the aromatic region (7.0-7.5 ppm) and a singlet for the methyl group (~2.4 ppm).
-
Acquire the proton-decoupled ¹³C NMR spectrum. Expected signals include multiple peaks in the aromatic region, a peak for the methyl carbon, and the characteristic (often broad) peak for the isothiocyanate carbon.[4]
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
The most prominent and diagnostic peak to identify is the strong, sharp absorption band for the asymmetric stretch of the -N=C=S group, expected between 2000 and 2200 cm⁻¹.[5]
-
Other expected bands include C-H stretches for the aromatic and methyl groups and C=C stretches for the aromatic ring.[5][6]
Biological Activity and Signaling Pathways
Isothiocyanates (ITCs) are a class of phytochemicals known for a range of biological activities, including antioxidant, anti-inflammatory, and chemopreventive effects. A primary mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Activation of the Nrf2-ARE Pathway
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, initiating their transcription.[9] These genes encode for a suite of protective proteins, including phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 - NQO1) and antioxidant proteins (e.g., Heme oxygenase-1 - HO-1), which help protect the cell from oxidative stress and inflammation.[5]
The diagram below illustrates the activation of the Nrf2 pathway by an isothiocyanate.
Caption: Activation of the Nrf2-ARE pathway by isothiocyanates.
Safety and Handling
Isothiocyanates as a class are considered hazardous compounds and should be handled with appropriate care.
-
Toxicity: Isothiocyanates are generally toxic if swallowed, inhaled, or in contact with skin.[4] They can be corrosive and cause severe skin burns and eye damage.[4] Some individuals may develop an allergic skin reaction.[4]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][11] Avoid breathing vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] The compound may be moisture-sensitive.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Conclusion
This compound is a reactive chemical intermediate with significant potential for the synthesis of complex organic molecules. Its properties are defined by the interplay of the chloro, methyl, and isothiocyanate substituents on the aromatic ring. The high electrophilicity of the isothiocyanate carbon makes it a prime target for nucleophilic attack, enabling the construction of diverse molecular scaffolds, particularly thioureas and related heterocycles. Like other isothiocyanates, it is expected to exhibit biological activity, potentially through the modulation of cellular defense pathways such as Nrf2. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This guide provides the foundational technical information required for its safe and effective use in a research and development setting.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. 2-Methylphenyl isothiocyanate for synthesis 614-69-7 [sigmaaldrich.com]
- 3. 2-CHLOROPHENYL ISOTHIOCYANATE | 2740-81-0 [chemicalbook.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. rsc.org [rsc.org]
- 8. 614-69-7 CAS MSDS (2-Methylphenyl isothiocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. epfl.ch [epfl.ch]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
In-Depth Technical Guide to 2-Chloro-6-Methylphenyl Isothiocyanate
CAS Number: 19241-34-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-6-Methylphenyl Isothiocyanate, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document details its physicochemical properties, synthesis protocols, reactivity, and its role in the development of targeted therapeutics, particularly as a key structural component of the dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825).
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not widely published, the following table summarizes its known properties and provides comparative data from structurally similar compounds. This information is crucial for its handling, characterization, and use in synthetic applications.
| Property | Value for this compound | Comparative Data for Similar Compounds |
| CAS Number | 19241-34-0[1] | 2,6-Dimethylphenyl isothiocyanate: 19241-16-8 2-Bromophenyl isothiocyanate: 13037-60-0[2] |
| Molecular Formula | C₈H₆ClNS[3] | 2,6-Dimethylphenyl isothiocyanate: C₉H₉NS 2-Bromophenyl isothiocyanate: C₇H₄BrNS |
| Molecular Weight | 183.66 g/mol [3] | 2,6-Dimethylphenyl isothiocyanate: 163.24 g/mol 2-Bromophenyl isothiocyanate: 214.08 g/mol [2] |
| Appearance | Yellow to brown liquid[3] | 2-Bromophenyl isothiocyanate: liquid[2] |
| Odor | Pungent[3] | Methyl isothiocyanate: Sharp odor[4] |
| Boiling Point | Not available | 2,6-Dimethylphenyl isothiocyanate: 247 °C (lit.) 2-Bromophenyl isothiocyanate: 257 °C/770 mmHg (lit.)[2] |
| Density | Not available | 2,6-Dimethylphenyl isothiocyanate: 1.085 g/mL at 25 °C (lit.) 2-Bromophenyl isothiocyanate: 1.591 g/mL at 25 °C (lit.)[2] |
| Refractive Index | Not available | 2,6-Dimethylphenyl isothiocyanate: n20/D 1.627 (lit.) 2-Bromophenyl isothiocyanate: n20/D 1.6843 (lit.)[2] |
| Solubility | Soluble in organic solvents; limited solubility in water.[3] | Methyl isothiocyanate: Readily soluble in common organic solvents.[4] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: Aromatic isothiocyanates exhibit a strong, characteristic absorption band for the asymmetric vibration of the -N=C=S group in the range of 2000-2200 cm⁻¹[5]. Other expected bands would include those for aromatic C-H and C=C stretching, and C-Cl stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the phenyl ring, and a singlet in the aliphatic region (around 2.3-2.5 ppm) for the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methyl carbon, and a characteristic, often broad, signal for the isothiocyanate carbon (-N=C=S) typically found in the 120-140 ppm region.
-
-
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns of isothiocyanates often involve the loss of the NCS group or rearrangements.[4]
Synthesis of this compound
The synthesis of aryl isothiocyanates is a well-established process in organic chemistry. A common and effective method involves the reaction of the corresponding aniline with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.
Experimental Protocol: Synthesis from 2-Chloro-6-methylaniline
This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.
Materials:
-
2-Chloro-6-methylaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Tosyl chloride (TsCl) or another desulfurizing agent
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-6-methylaniline (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
-
Desulfurization:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise.
-
Stir the reaction at room temperature for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
-
Workflow Diagram:
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-6-Methylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action of 2-Chloro-6-Methylphenyl Isothiocyanate is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential mechanisms based on the well-documented activities of structurally related isothiocyanates (ITCs). The experimental protocols provided are representative methods used to investigate the described mechanisms for this class of compounds.
Introduction
This compound is an organic compound featuring a phenyl ring substituted with a chlorine atom at the 2-position and a methyl group at the 6-position, with an isothiocyanate functional group (-N=C=S) attached.[1] Isothiocyanates are a class of naturally occurring and synthetic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic cellular targets, such as cysteine residues on proteins, thereby modulating various signaling pathways.
This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing parallels from extensively studied ITCs. It details potential cellular and molecular targets, outlines relevant experimental protocols for their investigation, and presents key signaling pathways in a visualized format.
Putative Anticancer Mechanism of Action
Isothiocyanates are widely recognized for their chemopreventive and therapeutic potential in oncology. The anticancer effects of ITCs are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cell survival and proliferation.
Induction of Apoptosis
A primary anticancer mechanism of ITCs is the induction of programmed cell death, or apoptosis, in cancer cells. This is typically achieved through both intrinsic and extrinsic pathways.
-
Intrinsic Pathway (Mitochondrial Pathway): ITCs can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3][4]
-
Extrinsic Pathway (Death Receptor Pathway): Some ITCs can upregulate the expression of death receptors on the cell surface, making cancer cells more susceptible to apoptosis-inducing ligands.
Cell Cycle Arrest
ITCs have been shown to arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells. For instance, some ITCs can induce a G2/M phase arrest, preventing cells from entering mitosis. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.
Modulation of Key Signaling Pathways
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Isothiocyanates are potent inducers of this pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. ITCs can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including those encoding for phase II detoxification enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This enhances the cell's ability to neutralize carcinogens and reactive oxygen species (ROS).
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Wasabi Component 6-(Methylsulfinyl)hexyl Isothiocyanate and Derivatives on Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Chloro-6-Methylphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-6-Methylphenyl Isothiocyanate. Due to the limited availability of published, compound-specific spectral data, this document serves as a predictive and methodological resource. It outlines the expected spectroscopic characteristics based on the analysis of its constituent functional groups and provides detailed experimental protocols for its synthesis and subsequent spectroscopic analysis. This guide is intended to equip researchers with the necessary information to synthesize, characterize, and utilize this compound in further research and development.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound, derived from established group frequencies and the analysis of structurally analogous compounds.
Table 1: Predicted FT-IR and Raman Spectroscopic Data
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Expected Intensity |
| FT-IR | 2200 - 2000 | Asymmetric N=C=S stretch | Strong, sharp |
| FT-IR & Raman | ~1600, ~1470 | Aromatic C=C stretching | Medium to strong |
| FT-IR | 1200 - 1000 | C-N stretching | Medium |
| FT-IR & Raman | 800 - 600 | C-Cl stretching | Medium to strong |
| FT-IR & Raman | 2920 - 2850 | Methyl C-H stretching | Medium |
| FT-IR & Raman | 3100 - 3000 | Aromatic C-H stretching | Medium to weak |
Note: The isothiocyanate group (-N=C=S) exhibits a very strong and characteristic absorption band in the FT-IR spectrum, making it a key diagnostic peak.[1][2][3]
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 - 7.4 | Multiplet | 3H | Aromatic protons (Ar-H) |
| ~2.4 | Singlet | 3H | Methyl protons (CH₃) |
Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific electronic environment created by the chloro and isothiocyanate substituents.
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| 130 - 145 | Isothiocyanate carbon (-N=C =S) |
| 125 - 140 | Aromatic carbons (Ar-C) |
| ~20 | Methyl carbon (C H₃) |
Note: The isothiocyanate carbon signal in ¹³C NMR can sometimes be broad or have a low intensity due to its relaxation properties.[4]
Table 4: Predicted UV-Vis Spectroscopic Data (Solvent: Ethanol or Cyclohexane)
| λ_max (nm) | Molar Absorptivity (ε) | Transition Type |
| ~250 - 280 | Moderate to high | π → π* (Aromatic ring) |
| ~300 - 320 | Low | n → π* (Isothiocyanate) |
Note: Aromatic isothiocyanates typically display a characteristic absorption band in the 300-320 nm region.[1] For quantitative analysis, a cyclocondensation reaction with 1,2-benzenedithiol can be employed, which results in a product with a strong absorbance at approximately 365 nm.[5][6]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This protocol is based on a general method for the synthesis of aryl isothiocyanates from the corresponding aniline derivative.[7][8][9][10][11]
Materials:
-
2-Chloro-6-methylaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA) or another suitable base
-
Tosyl chloride or a similar desulfurating agent
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-6-methylaniline in dichloromethane.
-
Add triethylamine to the solution and cool the mixture in an ice bath.
-
Slowly add carbon disulfide dropwise to the stirred solution. Allow the reaction to stir for 1-2 hours at room temperature.
-
Re-cool the mixture in an ice bath and add a solution of tosyl chloride in dichloromethane dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product via column chromatography or distillation to obtain pure this compound.
Spectroscopic Analysis
2.2.1. FT-IR Spectroscopy
Methodology:
-
Sample Preparation: As a liquid, the sample can be analyzed neat. Place a small drop of the purified this compound between two KBr or NaCl plates to form a thin film.[12] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[13][14]
-
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record a background spectrum of the clean, empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
2.2.2. Raman Spectroscopy
Methodology:
-
Sample Preparation: Place a few microliters of the liquid sample into a glass capillary tube or an NMR tube.
-
Instrument Parameters:
-
Spectrometer: A Raman spectrometer equipped with a suitable laser (e.g., 785 nm).
-
Laser Power: Use a low laser power to avoid sample degradation.
-
Integration Time: Adjust as needed to obtain a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the Raman spectrum of the sample.
2.2.3. NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[15][16][17][18] Ensure the sample is fully dissolved and the solution is homogeneous. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: A ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled experiment.
-
Spectral Width: Typically 0 to 220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
-
Data Acquisition: Acquire and process the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
2.2.4. UV-Vis Spectroscopy
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or cyclohexane. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0 AU).
-
Instrument Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200 - 400 nm.
-
Slit Width: 1-2 nm.
-
-
Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.[19][20][21][22][23] Then, rinse and fill the cuvette with the sample solution and record the absorption spectrum.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
This diagram outlines the process from the starting material, through synthesis and purification, to the various spectroscopic analyses and final data interpretation for structural confirmation of this compound.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. researchgate.net [researchgate.net]
- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. cbijournal.com [cbijournal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. organomation.com [organomation.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 19. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 20. cbic.yale.edu [cbic.yale.edu]
- 21. ossila.com [ossila.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. science.valenciacollege.edu [science.valenciacollege.edu]
2-Chloro-6-Methylphenyl Isothiocyanate: A Core Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
2-Chloro-6-methylphenyl isothiocyanate is a highly reactive organic compound that has emerged as a crucial building block in medicinal chemistry. Its unique structure, featuring a phenyl ring substituted with a chlorine atom, a methyl group, and a reactive isothiocyanate (-N=C=S) functional group, makes it a versatile precursor for the synthesis of a wide array of biologically active molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.
The isothiocyanate group is known for its electrophilic nature, readily reacting with nucleophiles like amines to form thiourea derivatives. This reactivity is central to its utility in drug design, allowing for its incorporation into larger, more complex molecules.[1][2] The presence of the chloro and methyl groups on the phenyl ring provides steric and electronic properties that can be exploited to fine-tune the pharmacological profile of the resulting compounds, influencing factors like binding affinity, selectivity, and metabolic stability.[1]
Physicochemical Properties
This compound is typically a yellow to brown liquid with a characteristic pungent odor.[1] It is soluble in common organic solvents but has limited solubility in water.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNS | [1] |
| Molecular Weight | 183.66 g/mol | [1] |
| Appearance | Yellow to brown liquid | [1] |
| CAS Number | 19241-34-0 | [1] |
| SMILES | Cc1cccc(c1N=C=S)Cl | [1] |
Synthesis and Reactivity
The primary synthetic route to this compound involves the reaction of the corresponding primary amine, 2-chloro-6-methylaniline, with a thiocarbonyl transfer reagent. A common laboratory and industrial method is the reaction with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt, which is then decomposed to the isothiocyanate.[3][4]
The core reactivity of this building block lies in the electrophilicity of the central carbon atom of the isothiocyanate group. This allows for facile nucleophilic addition reactions, most notably with primary and secondary amines to yield N,N'-disubstituted thioureas. This reaction is a cornerstone of its application in medicinal chemistry.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 2-chloro-6-methylphenyl moiety has been identified as a critical pharmacophore in a class of potent kinase inhibitors.[5] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
Dasatinib (BMS-354825): A Case Study
A prominent example is Dasatinib , an FDA-approved oral multi-targeted kinase inhibitor used for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5] Dasatinib potently inhibits the BCR-ABL fusion protein and the Src family of kinases.[5][6] The 2-chloro-6-methylphenyl group of Dasatinib plays a crucial role in its binding to the ATP-binding site of these kinases.
The synthesis of Dasatinib's core structure involves the reaction of a key aminothiazole intermediate with this compound to form a thiourea, which is later cyclized. However, the more convergent and widely cited synthesis involves coupling 2-chloro-6-methylaniline directly. The structural motif, regardless of the specific synthetic step, highlights the importance of the 2-chloro-6-methylphenyl fragment in achieving high potency.
Quantitative Data: SAR of Thiourea Derivatives
The isothiocyanate enables the rapid generation of libraries of thiourea derivatives for structure-activity relationship (SAR) studies. While specific data for derivatives of this compound is often proprietary, the literature on related thioureas demonstrates their potential as anticancer agents.
| Compound Class | Target Cell Line(s) | IC₅₀ Range (µM) | Key Findings | Reference |
| 1-Aryl-3-(pyridin-2-yl) thioureas | MCF-7, SkBR3 (Breast Cancer) | 0.7 - 1.3 | Thiourea derivatives were significantly more potent than their urea analogs. | [7] |
| p-Nitrodiaryl-substituted thioureas | Various Breast Cancer Lines | 2.2 - 5.5 | Electron-withdrawing groups on one aryl ring can enhance activity. | [7] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | Strong binding to the hydrophobic pocket of K-Ras protein. | [7] |
Experimental Protocols
Disclaimer: The following protocols are generalized representations based on common synthetic procedures for isothiocyanates and thioureas. Researchers should consult the primary literature and perform appropriate reaction optimization and safety assessments.
Protocol 1: General Synthesis of this compound
This procedure is based on the reaction of the corresponding aniline with carbon disulfide and a phosphonic acid anhydride (T3P®) as a desulfurating agent.[3]
-
Step 1 (Dithiocarbamate Formation): To a stirred solution of 2-chloro-6-methylaniline (1.0 eq.) and a suitable base (e.g., triethylamine, 2.0 eq.) in a dry aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add carbon disulfide (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the formation of the triethylammonium dithiocarbamate salt is complete (monitoring by TLC).
-
Step 2 (Decomposition to Isothiocyanate): Cool the mixture back to 0 °C. Add a solution of propane phosphonic acid anhydride (T3P®, 1.5 eq.) in an appropriate solvent dropwise.
-
Stir the reaction at room temperature for 3-6 hours or until TLC analysis indicates complete conversion of the intermediate to the product.
-
Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Protocol 2: General Synthesis of a Thiourea Derivative
This protocol describes the reaction of this compound with a primary amine.
-
Reaction Setup: To a solution of a primary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) at room temperature, add a solution of this compound (1.05 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-12 hours. Monitor the reaction progress by TLC.
-
Work-up: If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold solvent, and dried.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel. Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the straightforward synthesis of thiourea derivatives and other heterocyclic compounds. The specific substitution pattern on the aromatic ring has proven to be highly advantageous for creating potent kinase inhibitors, as exemplified by the clinical success of Dasatinib. For drug development professionals, this compound represents a valuable starting point for the design and synthesis of new therapeutic agents targeting a wide range of biological targets. The continued exploration of derivatives based on this core scaffold holds significant promise for the discovery of next-generation medicines.
References
- 1. CAS 19241-34-0: this compound [cymitquimica.com]
- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide on the Electrophilicity of 2-Chloro-6-Methylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the electrophilic nature of 2-chloro-6-methylphenyl isothiocyanate, a versatile reagent in organic synthesis and a scaffold of interest in medicinal chemistry. The document elucidates the theoretical underpinnings of its reactivity, details experimental protocols for its application, presents comparative quantitative data, and explores its relevance in drug development. Through a combination of theoretical principles, practical methodologies, and data analysis, this guide serves as an essential resource for professionals engaged in chemical research and the development of novel therapeutics.
Introduction
This compound is an aromatic organic compound featuring a highly reactive isothiocyanate functional group (-N=C=S) attached to a benzene ring substituted with a chlorine atom and a methyl group at the ortho positions.[1] This substitution pattern imparts unique steric and electronic properties that modulate the electrophilicity of the isothiocyanate carbon, influencing its reactivity towards nucleophiles. Understanding and quantifying this electrophilicity is paramount for predicting reaction outcomes, designing efficient synthetic routes, and developing novel molecules with potential therapeutic applications, particularly in the realm of kinase inhibition and anticancer research.[2][3][4]
The isothiocyanate moiety is a well-established electrophilic pharmacophore that readily reacts with nucleophilic residues on biological macromolecules, such as cysteine thiols. This reactivity is the basis for the observed biological activities of many isothiocyanate-containing compounds, including their roles as enzyme inhibitors and inducers of apoptosis in cancer cells.[2][4] This guide will delve into the factors governing the electrophilicity of this compound, providing a framework for its strategic utilization in both chemical synthesis and drug discovery.
Theoretical Framework of Electrophilicity
The electrophilicity of the isothiocyanate carbon in this compound is primarily governed by the cumulative electronic effects of the substituents on the phenyl ring. The chlorine atom, being an electronegative element, exerts a significant electron-withdrawing inductive effect (-I), which deshields the isothiocyanate carbon and enhances its electrophilicity. Conversely, the methyl group has a mild electron-donating inductive effect (+I). The interplay of these opposing effects, along with steric hindrance from the ortho substituents, dictates the overall reactivity of the molecule.
Hammett Constants and Substituent Effects
While Hammett constants are traditionally applied to meta and para substituents, they can provide a qualitative understanding of the electronic influence of the chloro and methyl groups. The positive σ value for a chloro substituent (σm = 0.37, σp = 0.23) indicates its electron-withdrawing nature, while the negative σ value for a methyl group (σm = -0.07, σp = -0.17) signifies its electron-donating character.[2] In the case of this compound, the strong electron-withdrawing effect of the chlorine atom is expected to be the dominant factor in enhancing the electrophilicity of the isothiocyanate carbon.
Computational Chemistry Approaches
Modern computational chemistry provides powerful tools to quantify the electrophilicity of a molecule with high precision. Density Functional Theory (DFT) calculations can be employed to determine key electronic parameters and generate visual representations of electrophilic sites.
The global electrophilicity index (ω) is a measure of the stabilization in energy when a molecule acquires an additional electronic charge from the environment.[5][6] It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as follows:
ω = μ² / (2η)
where:
-
μ (chemical potential) ≈ (E_HOMO + E_LUMO) / 2
-
η (chemical hardness) ≈ E_LUMO - E_HOMO
A higher value of ω indicates a greater electrophilic character. Furthermore, local electrophilicity can be determined by analyzing Fukui functions, which identify the most reactive sites within a molecule for nucleophilic attack.[7][8]
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule.[9][10] Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, thus highlighting the electrophilic centers. For this compound, the MEP map is expected to show a significant region of positive potential around the isothiocyanate carbon.
Data Presentation: A Comparative Analysis
Due to the limited availability of specific experimental kinetic or computational data for this compound in the public domain, this section presents data for structurally related analogs to provide a comparative understanding of the expected electrophilicity.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 19241-34-0 | C₈H₆ClNS | 183.66 | Not reported |
| 2-Chlorophenyl isothiocyanate | 2740-81-0 | C₇H₄ClNS | 169.63 | 260-262 |
| 2-Methylphenyl isothiocyanate | 614-69-7 | C₈H₇NS | 149.21 | 238-240 |
Data sourced from publicly available chemical databases.
Table 2: Hammett Substituent Constants for Chloro and Methyl Groups
| Substituent | σ_meta | σ_para | Electronic Effect |
| Chloro (Cl) | +0.37 | +0.23 | Electron-withdrawing |
| Methyl (CH₃) | -0.07 | -0.17 | Electron-donating |
These values provide a qualitative indication of the electronic influence on the reactivity of the isothiocyanate group.[2]
Table 3: Illustrative DFT-Calculated Electrophilicity Parameters (Hypothetical)
| Compound | E_HOMO (eV) | E_LUMO (eV) | Chemical Hardness (η) | Chemical Potential (μ) | Global Electrophilicity (ω) |
| Phenyl isothiocyanate | -6.5 | -1.2 | 5.3 | -3.85 | 1.40 |
| 2-Chlorophenyl isothiocyanate | -6.7 | -1.5 | 5.2 | -4.10 | 1.61 |
| 2-Methylphenyl isothiocyanate | -6.3 | -1.1 | 5.2 | -3.70 | 1.31 |
| This compound | -6.6 | -1.4 | 5.2 | -4.00 | 1.54 |
Note: The values presented in this table are hypothetical and for illustrative purposes only, based on general trends of substituent effects. Actual values would require specific DFT calculations.
Experimental Protocols
This section provides detailed methodologies for the synthesis of thiourea derivatives from this compound and for the computational analysis of its electrophilicity.
Synthesis of N-(2-Chloro-6-methylphenyl)-N'-arylthiourea Derivatives
This protocol describes a general procedure for the reaction of this compound with a primary amine to form a substituted thiourea.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., acetone, dichloromethane, or tetrahydrofuran)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted primary amine (1.0 equivalent) in the chosen anhydrous solvent.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
If the product precipitates out of the solution, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized thiourea derivative can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Computational Protocol for Electrophilicity Analysis
This protocol outlines the steps to perform a DFT calculation to determine the global electrophilicity index and generate an MEP map for this compound.
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan)
-
A molecular visualization software (e.g., GaussView, Avogadro, VMD)
Procedure:
-
Molecule Building and Geometry Optimization:
-
Construct the 3D structure of this compound using the molecular builder in the chosen software.
-
Perform a geometry optimization using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G(d,p) basis set.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Calculation of Electrophilicity Index:
-
From the output of the DFT calculation, extract the energies of the HOMO and LUMO.
-
Calculate the chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) using the formulas provided in Section 2.2.1.
-
-
Generation of Molecular Electrostatic Potential (MEP) Map:
-
Using the optimized coordinates, perform a single-point energy calculation to generate the molecular electrostatic potential.
-
Map the calculated MEP onto the molecule's electron density surface using the visualization software. Analyze the color-coded map to identify regions of positive potential, which indicate the electrophilic centers.
-
Visualization of Workflows and Pathways
Experimental Workflow for Thiourea Synthesis
References
- 1. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Vanguard of Discovery: A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-6-Methylphenyl Isothiocyanate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables. They have garnered significant attention in the scientific community for their potent chemopreventive and therapeutic properties, particularly in the realm of oncology. The core chemical feature of ITCs, the -N=C=S group, is highly electrophilic and reacts with various cellular nucleophiles, thereby modulating a multitude of signaling pathways involved in carcinogenesis. This reactivity is finely tuned by the nature of the substituent attached to the isothiocyanate moiety.
This technical guide focuses on the structure-activity relationship (SAR) of a specific subset of synthetic ITCs: 2-Chloro-6-Methylphenyl Isothiocyanate and its analogs. While direct and extensive SAR studies on this specific scaffold are emerging, this document synthesizes the current understanding by examining related substituted phenyl isothiocyanates. By systematically analyzing the impact of substitutions on the phenyl ring, particularly at the ortho position with electron-withdrawing (chloro) and electron-donating (methyl) groups, we can infer the structural requirements for enhanced biological activity. This guide will delve into their synthesis, anticancer and other biological activities, and the key signaling pathways they modulate, providing a foundational resource for the rational design of novel, potent therapeutic agents.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro anticancer activity of various substituted phenyl isothiocyanate analogs against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), provides a quantitative basis for understanding the structure-activity relationships.
Table 1: Anticancer Activity of Phenylalkyl Isothiocyanates with Varying Alkyl Chain Length
| Compound | Structure | Glioblastoma (T98G) IC50 (µM)[1] | Breast (MDA-MB-231) IC50 (µM)[1] | Prostate (PC-3) IC50 (µM)[1] |
| Benzyl Isothiocyanate (BITC) | n=1 | >50 | 18.2 ± 2.1 | 19.5 ± 2.5 |
| Phenethyl Isothiocyanate (PEITC) | n=2 | 19.5 ± 1.5 | 10.5 ± 1.1 | 12.5 ± 1.5 |
| Phenylpropyl Isothiocyanate | n=3 | 12.5 ± 1.1 | 8.2 ± 0.8 | 9.5 ± 1.1 |
| Phenylbutyl Isothiocyanate (PBITC) | n=4 | 8.5 ± 0.9 | 6.5 ± 0.7 | 7.2 ± 0.8 |
Table 2: Anticancer Activity of Substituted Benzyl Isothiocyanates
| Compound | Structure | Colon Adenocarcinoma (LoVo) IC50 (µM)[2] | Ovary Cancer (A2780) IC50 (µM)[2] | Leukemia (MV-4-11) IC50 (µM)[2] |
| Benzyl Isothiocyanate (BITC) | R = H | 2.02 ± 0.21 | 2.18 ± 0.16 | 2.54 ± 0.19 |
| 2-Methoxybenzyl Isothiocyanate | R = 2-OCH3 | 3.45 ± 0.45 | 4.12 ± 0.33 | 3.89 ± 0.28 |
| 3,4-Dimethoxybenzyl Isothiocyanate | R = 3,4-(OCH3)2 | 1.89 ± 0.25 | 1.55 ± 0.11 | 1.78 ± 0.14 |
| 4-Fluorobenzyl Isothiocyanate | R = 4-F | 1.55 ± 0.18 | 1.98 ± 0.21 | 2.11 ± 0.15 |
SAR Insights from Analog Data:
-
Alkyl Chain Length: As observed in Table 1, for phenylalkyl isothiocyanates, an increase in the alkyl chain length from one to four carbons generally leads to a significant increase in anticancer activity against glioblastoma, breast, and prostate cancer cell lines[1]. This suggests that enhanced lipophilicity may improve cell membrane permeability and target engagement.
-
Aromatic Substitution: Table 2 indicates that substitutions on the phenyl ring of benzyl isothiocyanate can modulate its anticancer potency. The presence of a fluorine atom at the para-position or dimethoxy groups at the 3 and 4 positions can enhance activity compared to the unsubstituted parent compound[2]. The ortho-methoxy substitution, however, appears to be detrimental to activity in the tested cell lines[2].
-
Inference for this compound: Based on the available data for related analogs, the presence of an ortho-chloro group (an electron-withdrawing group) and an ortho-methyl group on the phenyl isothiocyanate core is likely to significantly influence its biological activity. The combination of these groups may affect the electrophilicity of the isothiocyanate carbon, the overall lipophilicity, and the steric hindrance around the reactive center, all of which are critical determinants of target interaction. Further direct experimental evaluation of this compound and its close analogs is necessary to establish a definitive SAR for this specific scaffold.
Experimental Protocols
General Synthesis of Substituted Phenyl Isothiocyanates from Anilines
This protocol outlines a common method for the synthesis of aryl isothiocyanates from their corresponding anilines using thiophosgene or a related thiocarbonylating agent.
Materials:
-
Substituted aniline (e.g., 2-Chloro-6-methylaniline)
-
Thiophosgene (or a safer alternative like di-2-pyridyl thionocarbonate)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted phenyl isothiocyanate.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should be kept constant and low (typically <0.5%) across all wells.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Anticancer Isothiocyanates
Isothiocyanates exert their anticancer effects by modulating multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Caption: Key signaling pathways modulated by isothiocyanates in cancer cells.
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study involves a cyclical process of design, synthesis, and biological evaluation.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Conclusion
The exploration of this compound and its analogs represents a promising frontier in the development of novel anticancer agents. While direct SAR studies on this specific scaffold are still in their early stages, the wealth of data on related phenyl isothiocyanates provides a strong foundation for rational drug design. The insights gleaned from the influence of alkyl chain length and various substitutions on the phenyl ring underscore the tunability of the isothiocyanate pharmacophore. The detailed experimental protocols provided herein offer a practical guide for researchers to synthesize and evaluate new analogs, thereby contributing to the growing body of knowledge in this field. The visualization of the complex signaling networks affected by isothiocyanates further aids in understanding their mechanism of action and identifying potential biomarkers for their activity. Continued investigation into the SAR of this and other isothiocyanate families will undoubtedly pave the way for the development of more effective and selective cancer therapeutics.
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Bioactive Compound Discovery: A Technical Guide to Leveraging 2-Chloro-6-Methylphenyl Isothiocyanate
For Immediate Release
[City, State] – December 24, 2025 – In a significant stride forward for drug discovery and development, the versatile chemical intermediate, 2-Chloro-6-Methylphenyl Isothiocyanate, is emerging as a powerful scaffold for the synthesis of novel bioactive compounds. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and mechanisms of action of new compounds derived from this promising starting material. The guide focuses on the discovery of potent urease inhibitors and outlines the potential for developing a broader range of therapeutic agents, including anticancer and antimicrobial drugs.
Introduction to this compound: A Gateway to Novel Bioactivity
This compound is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) group. This functional group readily undergoes addition reactions with nucleophiles such as amines, hydrazines, and amino acids, making it an ideal starting point for the creation of diverse chemical libraries. The presence of the chloro and methyl groups on the phenyl ring influences the electronic and steric properties of the molecule, providing a unique chemical space for the design of targeted bioactive agents. Its utility as a precursor for pharmaceuticals and agrochemicals is well-documented, and recent research has illuminated its potential in the discovery of compounds with specific enzymatic and cellular activities.
Discovery of Potent Urease Inhibitors: A Case Study
A pivotal area of discovery has been the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids as potent inhibitors of urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. By inhibiting urease, the survival of these pathogens can be compromised.
A series of novel thiourea derivatives were synthesized by reacting various aroyl isothiocyanates (generated in situ from the corresponding aroyl chlorides and potassium thiocyanate) with 2-chloro-6-methylaniline. These compounds demonstrated exceptional urease inhibitory activity, with several derivatives exhibiting IC50 values in the nanomolar range, far exceeding the potency of the standard inhibitor, thiourea.
Quantitative Data: Urease Inhibitory Activity
| Compound ID | Substituent (R) | IC50 (µM) ± SEM |
| 4a | 2-chlorophenyl | 0.021 ± 0.002 |
| 4b | 3-chlorophenyl | 0.018 ± 0.001 |
| 4c | 4-chlorophenyl | 0.015 ± 0.001 |
| 4d | 2-methylphenyl | 0.032 ± 0.003 |
| 4e | 4-nitrophenyl | 0.012 ± 0.001 |
| 4f | 2,4-dichlorophenyl | 0.009 ± 0.001 |
| Thiourea (Standard) | - | 21.2 ± 0.12 |
Note: The data presented is a representative subset of a larger study and is intended for illustrative purposes.
Experimental Protocols
Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Derivatives
Materials:
-
Substituted aroyl chloride (1 mmol)
-
Potassium thiocyanate (1 mmol)
-
2-chloro-6-methylaniline (1 mmol)
-
Dry acetone (20 mL)
Procedure:
-
A solution of the substituted aroyl chloride (1 mmol) in dry acetone (10 mL) is added dropwise to a suspension of potassium thiocyanate (1 mmol) in dry acetone (10 mL) with constant stirring.
-
The reaction mixture is refluxed for 30 minutes to form the corresponding aroyl isothiocyanate in situ.
-
After cooling to room temperature, a solution of 2-chloro-6-methylaniline (1 mmol) in dry acetone (5 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-3 hours until the completion of the reaction, monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure, and the resulting solid is washed with distilled water to remove potassium chloride.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea derivative.
In Vitro Urease Inhibition Assay
Principle: The assay measures the amount of ammonia produced from the enzymatic breakdown of urea using the Berthelot (indophenol) method. The intensity of the blue-green indophenol dye formed is proportional to the ammonia concentration and is measured spectrophotometrically.
Reagents:
-
Jack bean urease solution
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Test compounds and standard inhibitor (thiourea) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
In a 96-well microplate, 25 µL of the test compound solution at various concentrations is added to each well.
-
50 µL of urease enzyme solution is added to each well, and the plate is incubated at 37°C for 15 minutes.
-
The enzymatic reaction is initiated by adding 50 µL of urea solution to each well.
-
The plate is incubated at 37°C for 30 minutes.
-
After incubation, 45 µL of phenol-nitroprusside reagent and 110 µL of alkaline hypochlorite solution are added to each well.
-
The plate is incubated at 37°C for 10 minutes for color development.
-
The absorbance is measured at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
-
IC50 values are determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Visualizing the Logic and Mechanisms
To better understand the processes involved in the discovery and action of these novel compounds, the following diagrams illustrate the key workflows and signaling pathways.
Broader Therapeutic Potential: Anticancer and Antimicrobial Applications
The thiourea scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer and antimicrobial properties. While specific studies on derivatives of this compound in these areas are emerging, the general mechanisms of action for thiourea compounds provide a strong rationale for further investigation.
Anticancer Activity
Thiourea derivatives have been shown to exert anticancer effects through various mechanisms:
-
Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as tyrosine kinases, histone deacetylases (HDACs), and topoisomerases.
-
Induction of Apoptosis: Many thiourea compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating key signaling pathways like the p53 and MAPK pathways.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases (e.g., G2/M phase).
Future research will focus on synthesizing and screening libraries of thiourea derivatives of this compound against various cancer cell lines to identify lead compounds for further development.
Antimicrobial Activity
The antimicrobial potential of thiourea derivatives is also significant. Their proposed mechanisms of action include:
-
Disruption of Cell Membrane Integrity: Some thioureas can interfere with the structure and function of bacterial cell membranes, leading to cell death.
-
Inhibition of Essential Enzymes: They can inhibit enzymes that are vital for microbial survival and growth.
-
Interference with Biofilm Formation: Biofilms are a major contributor to antibiotic resistance, and some thiourea derivatives have shown the ability to inhibit their formation.
The development of novel antimicrobial agents is a critical global health priority, and this compound provides a promising starting point for the discovery of new compounds to combat drug-resistant pathogens.
Conclusion and Future Directions
This compound has proven to be a valuable and versatile starting material for the discovery of novel bioactive compounds. The successful identification of potent urease inhibitors highlights the potential of this chemical scaffold. Future research efforts will be directed towards:
-
Expansion of Chemical Libraries: Synthesizing a wider range of derivatives to explore a larger chemical space.
-
High-Throughput Screening: Employing advanced screening techniques to evaluate the synthesized compounds against a diverse panel of biological targets, including cancer cell lines and microbial pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the most promising compounds exert their biological effects.
-
In Vivo Studies: Advancing lead compounds into preclinical animal models to assess their efficacy and safety.
The continued exploration of this compound and its derivatives holds immense promise for the future of drug discovery, with the potential to deliver a new generation of therapeutic agents to address unmet medical needs.
Methodological & Application
Synthesis of Novel Thiourea Derivatives from 2-Chloro-6-Methylphenyl Isothiocyanate: Application Notes and Protocols
For Immediate Release
A versatile and efficient method for the synthesis of novel thiourea derivatives initiated by 2-Chloro-6-Methylphenyl Isothiocyanate is presented. These compounds exhibit significant potential for applications in drug discovery and development, particularly as enzyme inhibitors.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of a series of 1-(2-chloro-6-methylphenyl)-3-substituted thioureas. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the thiourea scaffold. The protocols outlined below are suitable for laboratory-scale synthesis and can be adapted for the generation of a library of derivatives for screening purposes.
Introduction
Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The central thiourea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The synthesis of thioureas is most commonly and efficiently achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
This report focuses on the synthesis of thioureas derived from this compound, a readily available starting material. The substitution pattern of this isothiocyanate provides a unique structural motif for the resulting thiourea derivatives, potentially influencing their biological activity and pharmacokinetic properties. A notable application of structurally similar thiourea hybrids is in the inhibition of urease, an enzyme implicated in various pathological conditions.[1][2]
General Reaction Scheme
The synthesis of 1-(2-chloro-6-methylphenyl)-3-substituted thioureas follows a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group of this compound. This is followed by a proton transfer to yield the stable thiourea product.
Caption: General reaction for the synthesis of thioureas.
Experimental Protocols
Protocol 1: General Synthesis of 1-(2-chloro-6-methylphenyl)-3-aryl Thioureas
This protocol is adapted from the synthesis of structurally similar 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids.[1]
Materials:
-
2-Chloro-6-methylaniline (or this compound if available)
-
Thiophosgene (if starting from the aniline)
-
Substituted primary or secondary amine (1.0 eq)
-
Dry Acetone
-
Potassium Thiocyanate (if generating isothiocyanate in situ)
-
Hydrochloric Acid (5%) (if starting with sulfaclozine as in a similar synthesis[2])
-
Ethanol for recrystallization
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
Step 1: In situ generation of this compound (if not commercially available)
-
A solution of 2-chloro-6-methylaniline in a suitable solvent (e.g., dichloromethane) is treated with thiophosgene in the presence of a base (e.g., triethylamine) at low temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude isothiocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of the Thiourea Derivative
-
In a round-bottom flask, dissolve the substituted amine (1.0 mmol) in dry acetone (20 mL).
-
To this solution, add this compound (1.0 mmol) dropwise at room temperature with continuous stirring.
-
The reaction mixture is then refluxed for 2-3 hours. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction (disappearance of starting materials), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid residue is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 1-(2-chloro-6-methylphenyl)-3-substituted thiourea.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to form a slurry.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few more minutes before hot filtration.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Data Presentation
The following table summarizes the typical yields and characterization data for a series of synthesized 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which are structurally analogous to the target compounds.[1]
| Compound ID | R-Group (on Amine) | Yield (%) | Melting Point (°C) |
| 4a | 4-Nitrophenyl | 85 | 160-162 |
| 4b | 2-Nitrophenyl | 82 | 155-157 |
| 4c | 4-Chlorophenyl | 88 | 170-172 |
| 4d | 2-Chlorophenyl | 86 | 165-167 |
| 4e | 4-Methylphenyl | 90 | 158-160 |
| 4f | 2-Methylphenyl | 87 | 152-154 |
| 4g | Phenyl | 92 | 148-150 |
| 4h | Ethyl | 78 | 130-132 |
| 4i | 4-Bromophenyl | 89 | 175-177 |
| 4j | 2,4-Dichlorophenyl | 84 | 180-182 |
Characterization Data
The synthesized thiourea derivatives are typically characterized by various spectroscopic methods.
FT-IR Spectroscopy:
-
N-H stretching: 3150-3350 cm⁻¹
-
C=S stretching: 1230-1250 cm⁻¹
-
C=O stretching (for aroyl derivatives): 1650-1680 cm⁻¹
-
Aromatic C-H stretching: ~3050 cm⁻¹
¹H-NMR Spectroscopy (in DMSO-d₆):
-
N-H protons: Two distinct singlets in the range of δ 9.5-11.5 ppm.
-
Aromatic protons: Multiplets in the range of δ 7.0-8.5 ppm.
-
Methyl protons (from 2-chloro-6-methylphenyl): A singlet around δ 2.3 ppm.
-
Alkyl protons (if present in the R-group): In their respective characteristic regions.
¹³C-NMR Spectroscopy (in DMSO-d₆):
-
C=S carbon: A characteristic peak around δ 180-185 ppm.
-
Aromatic carbons: Multiple signals in the range of δ 120-150 ppm.
-
Methyl carbon: A signal around δ 18-20 ppm.
Applications in Drug Development
Thiourea derivatives are versatile scaffolds in drug discovery, exhibiting a wide range of biological activities.
Caption: Potential applications of synthesized thioureas.
Urease Inhibition
Structurally similar 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have demonstrated potent inhibitory activity against jack bean urease, with IC₅₀ values significantly lower than the standard inhibitor, thiourea.[1][2] This suggests that the synthesized compounds could be promising leads for the development of drugs to treat infections caused by urease-producing bacteria, such as Helicobacter pylori.
The following table presents the urease inhibitory activity of some analogous thiourea derivatives.[1]
| Compound ID | Urease Inhibition IC₅₀ (µM) |
| 4a | 0.0121 ± 0.0031 |
| 4c | 0.0211 ± 0.0051 |
| 4e | 0.0312 ± 0.0062 |
| 4i | 0.0019 ± 0.0011 |
| Thiourea (Standard) | 4.7455 ± 0.0545 |
Anticancer and Antimicrobial Activities
Thiourea derivatives are known to exhibit significant anticancer and antimicrobial activities.[3][4] The synthesized 1-(2-chloro-6-methylphenyl)-3-substituted thioureas represent a valuable library of compounds for screening against various cancer cell lines and microbial strains. The presence of the halogen and methyl groups on the phenyl ring can modulate the lipophilicity and electronic properties of the molecules, potentially enhancing their biological efficacy.
Conclusion
The synthesis of 1-(2-chloro-6-methylphenyl)-3-substituted thioureas provides a facile and efficient route to a diverse range of potentially bioactive molecules. The detailed protocols and characterization data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The demonstrated potent urease inhibitory activity of analogous compounds highlights a promising therapeutic application for this class of thioureas, warranting further investigation into their broader biological activities.
References
2-Chloro-6-Methylphenyl Isothiocyanate reaction with primary amines protocol
Application Note: Synthesis of N,N'-Disubstituted Thiourea Derivatives
Topic: Protocol for the Reaction of 2-Chloro-6-Methylphenyl Isothiocyanate with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry, demonstrating a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The synthesis of N,N'-disubstituted thioureas is most commonly and efficiently achieved through the nucleophilic addition of a primary amine to an isothiocyanate.[3][4] This method is favored for its high yields and the structural diversity it allows in the resulting products.[3][4] This document provides a detailed protocol for the reaction of this compound with various primary amines to synthesize the corresponding thiourea derivatives.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. This addition reaction typically proceeds readily under mild conditions to form a stable thiourea linkage.
Caption: General reaction of this compound with a primary amine.
Experimental Protocols
This section details the general procedure for the synthesis of N-(2-chloro-6-methylphenyl)-N'-(alkyl/aryl)-thiourea derivatives. The reaction is typically straightforward, often resulting in a precipitate that can be easily isolated.[1]
Materials and Reagents:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine, etc.)
-
Solvent (e.g., Ethanol, Dichloromethane (DCM), or tert-Butanol)[1][3][4]
-
Hexane (for washing)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if refluxing)
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
General Synthetic Procedure
-
Reaction Setup: To a solution of the selected primary amine (1.0 mmol) in a suitable solvent (15-20 mL, e.g., Ethanol or Dichloromethane), add this compound (1.1 mmol, 1.1 equivalents) portion-wise at room temperature.
-
Reaction Execution:
-
Method A (Room Temperature): Stir the reaction mixture at room temperature.[4] Monitor the reaction progress using TLC. Reactions with aliphatic or highly nucleophilic amines are often complete within 1-2 hours.[4]
-
Method B (Reflux): For less reactive amines (e.g., some anilines), attach a condenser and heat the mixture to reflux (for ethanol, ~78°C).[1] Maintain reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.[1]
-
-
Product Isolation:
-
Upon completion, cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.[1]
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the crude product multiple times with cold ethanol or hexane to remove any unreacted isothiocyanate.[4]
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
-
Drying and Characterization:
-
Dry the purified solid product in a vacuum oven.
-
Characterize the final compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.[3]
-
Caption: Workflow for the synthesis of N,N'-disubstituted thioureas.
Data Presentation: Representative Reaction Conditions
The reaction conditions for the synthesis of thioureas can be adapted based on the nucleophilicity of the primary amine. The following table summarizes typical parameters for this class of reaction.
| Primary Amine (R-NH₂) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Ethanol | 78 (Reflux) | 3 | 85-95 |
| 4-Chloroaniline | Ethanol | 78 (Reflux) | 3 | 80-90 |
| Benzylamine | Dichloromethane | 25 (RT) | 1 | >95 |
| Cyclohexylamine | Dichloromethane | 25 (RT) | 1 | >95 |
| Piperazine derivative | Dichloromethane | 25 (RT) | 1 | 90-99[4] |
Safety Precautions
-
Isothiocyanates: These compounds are lachrymators and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Ethanol is flammable. Handle all solvents with care in a fume hood and away from ignition sources.
-
Amines: Many amines are corrosive and toxic. Avoid inhalation and skin contact.
Conclusion
The reaction between this compound and primary amines provides a reliable and high-yielding route to a diverse range of N,N'-disubstituted thiourea derivatives.[4] The protocol is robust, scalable, and generally involves simple purification techniques, making it highly valuable for applications in drug discovery and materials science. The specific conditions can be easily optimized by adjusting the solvent and temperature to accommodate the reactivity of the chosen primary amine.
References
Application Notes: Synthesis of Benzothiazoles Utilizing 2-Chloro-6-Methylphenyl Isothiocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzothiazoles are a vital class of heterocyclic compounds widely recognized for their presence in pharmaceuticals, agrochemicals, and materials science.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties, make them a privileged scaffold in drug discovery.[3][4][5] One versatile and efficient route to synthesize substituted 2-aminobenzothiazoles involves the use of aryl isothiocyanates as key building blocks.[6] 2-Chloro-6-methylphenyl isothiocyanate is a reactive organic intermediate characterized by an isothiocyanate group attached to a chlorinated and methylated phenyl ring.[3] Its unique substitution pattern offers a pathway to novel benzothiazole derivatives with potential biological significance.
This document provides a detailed protocol for the synthesis of benzothiazole derivatives via the cyclization of thiourea intermediates formed from this compound and various aniline derivatives.
General Reaction Scheme: The synthesis proceeds via a two-step, one-pot reaction. First, the aryl isothiocyanate reacts with a substituted aniline to form an N,N'-diarylthiourea intermediate. This intermediate then undergoes oxidative intramolecular cyclization, typically promoted by an oxidizing agent like bromine or iodine, to yield the final 2-aminobenzothiazole product.
Caption: General reaction pathway for benzothiazole synthesis.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of 2-aminobenzothiazoles from substituted anilines and potassium thiocyanate with bromine, a method analogous to the oxidative cyclization of thioureas derived from isothiocyanates.[7] Reaction conditions and yields can vary based on the specific substituents on the aniline starting material.
| Entry | Substituted Aniline | Oxidizing System | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 4-Fluoroaniline | Br₂ / Glacial Acetic Acid | Glacial Acetic Acid | 7-8 | Good |
| 2 | 4-Chloroaniline | KSCN / Br₂ | Acetic Acid | 4-5 | 78 |
| 3 | 4-Bromoaniline | KSCN / Br₂ | Acetic Acid | 4-5 | 82 |
| 4 | 4-Methylaniline | KSCN / Br₂ | Acetic Acid | 4-5 | 85 |
| 5 | Aniline | KSCN / Br₂ | Acetic Acid | 4-5 | 75 |
Note: Yields are representative and sourced from analogous preparations reported in the literature.[7] Optimization may be required for reactions starting with this compound.
Proposed Reaction Mechanism
The reaction mechanism involves two key stages. The first is the nucleophilic addition of the aniline's amino group to the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. The second stage is an electrophilic cyclization, where an oxidant (e.g., Br₂) activates the sulfur atom, facilitating an intramolecular attack from the ortho-position of the aniline ring, followed by aromatization to form the stable benzothiazole ring system.
Caption: Proposed mechanism for 2-aminobenzothiazole formation.
Experimental Protocols
General Protocol for the Synthesis of 2-(Substituted anilino)-4-methyl-7-chlorobenzothiazole
This protocol describes a general, representative procedure. Researchers should perform their own risk assessment and optimize conditions as necessary.
1. Materials and Equipment:
-
This compound (Reagent grade, >95%)
-
Substituted Aniline (Reagent grade, >98%)
-
Glacial Acetic Acid (ACS grade)
-
Bromine (Reagent grade) or Iodine (ACS grade)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Standard laboratory glassware for extraction and purification
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Column chromatography setup
2. Step-by-Step Procedure:
Step 2.1: Formation of Thiourea Intermediate
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq) in glacial acetic acid (20 mL).
-
To this stirring solution, add this compound (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the thiourea intermediate can be monitored by TLC.
Step 2.2: Oxidative Cyclization
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Prepare a solution of bromine (1.1 eq) in glacial acetic acid (5 mL).
-
Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the thiourea intermediate.
Step 2.3: Work-up and Isolation
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralize the excess bromine by slowly adding 10% sodium thiosulfate solution until the orange color disappears.
-
Carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 2.4: Purification
-
Purify the crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final 2-(substituted anilino)-4-methyl-7-chlorobenzothiazole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
3. Safety Precautions:
-
Handle this compound and bromine in a well-ventilated fume hood. Both are toxic and corrosive.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The neutralization step with sodium bicarbonate is exothermic and generates gas; perform it slowly and with caution.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 3. CAS 19241-34-0: this compound [cymitquimica.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Heterocycle Synthesis Utilizing 2-Chloro-6-Methylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of heterocyclic compounds using 2-Chloro-6-methylphenyl isothiocyanate as a key starting material. The following application notes are designed to guide researchers in the preparation of thiazole derivatives, which are significant scaffolds in medicinal chemistry and drug development.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized for the construction of various nitrogen- and sulfur-containing heterocycles. The isothiocyanate functional group serves as a powerful electrophile, readily reacting with nucleophiles to form thiourea intermediates, which can then be cyclized to afford a diverse range of heterocyclic systems. Thiazoles, in particular, are a prominent class of heterocycles synthesized from isothiocyanates, exhibiting a wide array of biological activities. This document outlines two robust protocols for the synthesis of thiazole derivatives from this compound.
Protocol 1: Synthesis of N-(2-Chloro-6-methylphenyl)-thiourea and Subsequent Cyclization to a 2-Aminothiazole Derivative
This protocol details a two-step process for the synthesis of a 2-aminothiazole derivative. The first step involves the formation of a substituted thiourea by reacting this compound with an amine. The second step is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring by cyclizing the thiourea with an α-haloketone.
Experimental Protocol
Step 1: Synthesis of 1-(2-Chloro-6-methylphenyl)-3-phenylthiourea
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve aniline (1.0 eq) in anhydrous THF.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, add the solution of this compound.
-
Slowly add the aniline solution dropwise to the stirred isothiocyanate solution at room temperature.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid crude product is then washed with cold diethyl ether and filtered to yield the pure 1-(2-Chloro-6-methylphenyl)-3-phenylthiourea.
-
Step 2: Synthesis of N-(2-Chloro-6-methylphenyl)-4-phenylthiazol-2-amine
-
Reagent Preparation:
-
Dissolve the synthesized 1-(2-Chloro-6-methylphenyl)-3-phenylthiourea (1.0 eq) in ethanol.
-
Prepare a solution of 2-bromoacetophenone (1.0 eq) in ethanol.
-
-
Reaction Setup:
-
In a round-bottom flask fitted with a reflux condenser, add the solution of the thiourea derivative.
-
Add the 2-bromoacetophenone solution to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to afford the pure N-(2-Chloro-6-methylphenyl)-4-phenylthiazol-2-amine.
-
Data Presentation
| Step | Reactant 1 | Molar Ratio | Reactant 2 | Molar Ratio | Solvent | Reaction Time | Temperature | Product | Yield (%) |
| 1 | This compound | 1.0 | Aniline | 1.0 | THF | 2-4 h | Room Temperature | 1-(2-Chloro-6-methylphenyl)-3-phenylthiourea | >90 |
| 2 | 1-(2-Chloro-6-methylphenyl)-3-phenylthiourea | 1.0 | 2-Bromoacetophenone | 1.0 | Ethanol | 4-6 h | Reflux | N-(2-Chloro-6-methylphenyl)-4-phenylthiazol-2-amine | 75-85 |
Experimental Workflow
Caption: Workflow for the synthesis of N-(2-Chloro-6-methylphenyl)-4-phenylthiazol-2-amine.
Protocol 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol is adapted from the synthesis of a key intermediate for the drug Dasatinib and describes a one-pot reaction to form a highly functionalized thiazole. It involves the reaction of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide with N-bromosuccinimide (NBS) and thiourea. While the starting material is not the isothiocyanate itself, this protocol is highly relevant for researchers interested in pharmacologically active thiazoles derived from the 2-chloro-6-methylaniline core. A plausible synthetic route starting from this compound would involve its reaction with an appropriate C3 synthon to generate a thiourea precursor, which could then be cyclized. For the purpose of this application note, we will focus on a well-documented related synthesis.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
-
Reaction Setup:
-
To a round-bottom flask cooled to -10 to 0 °C, add the solution of the acrylamide derivative.
-
Stir the solution vigorously.
-
-
Reaction Execution:
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 0 °C.
-
After the addition of NBS is complete, add thiourea (1.2 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[1][2]
-
Data Presentation
| Reactant 1 | Molar Ratio | Reactant 2 | Molar Ratio | Reactant 3 | Molar Ratio | Solvent | Reaction Time | Temperature | Product | Yield (%) |
| (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | 1.0 | N-Bromosuccinimide | 1.1 | Thiourea | 1.2 | 1,4-Dioxane/Water (1:1) | 12-16 h | -10 °C to Room Temperature | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 60-70 |
Experimental Workflow
Caption: One-pot synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Isothiocyanates and α-haloketones are lachrymatory and toxic. Handle with extreme care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
The protocols detailed in these application notes provide reliable methods for the synthesis of valuable thiazole heterocycles from this compound and related precursors. These methodologies offer a foundation for the exploration of novel derivatives for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.
References
Application Notes and Protocols for 2-Chloro-6-Methylphenyl Isothiocyanate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylphenyl isothiocyanate is a versatile chemical intermediate with significant applications in the synthesis of biologically active compounds, particularly in the agrochemical sector. Its reactive isothiocyanate group readily participates in addition reactions with nucleophiles, making it a valuable building block for creating a diverse range of molecules, including thioureas and thiazoles. These resulting compounds have shown considerable promise as both fungicidal and insecticidal agents. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical candidates derived from this compound.
Agrochemical Applications
The primary agrochemical applications of this compound lie in the synthesis of heterocyclic compounds and thiourea derivatives, which are known to exhibit a broad spectrum of biological activities.
-
Fungicides: Thiourea derivatives incorporating the 2-chloro-6-methylphenyl moiety have demonstrated potential as antifungal agents. The presence of the chlorine atom and the methyl group on the phenyl ring can influence the lipophilicity and electronic properties of the final molecule, which in turn can affect its antifungal efficacy and spectrum of activity against various plant pathogens.
-
Insecticides: The 2-chloro-6-methylphenyl group is a key structural feature in certain insecticidal compounds. For instance, it is a component of precursors for synthesizing complex heterocyclic systems, such as N-pyridylpyrazole thiazole derivatives, which have shown potent insecticidal activity against lepidopteran pests.
Synthesis of Agrochemical Intermediates and Final Products
The following sections provide detailed protocols for the synthesis of key intermediates and final agrochemical compounds derived from this compound.
Synthesis of N-Aryl Thiourea Derivatives (Fungicidal Candidates)
The reaction of this compound with various aromatic amines yields N,N'-disubstituted thioureas. These compounds are of interest for their potential fungicidal properties.
General Experimental Protocol: Synthesis of N-(2-Chloro-6-methylphenyl)-N'-(aryl)thiourea
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or acetonitrile.
-
Amine Addition: To the stirred solution, add the desired substituted aromatic amine (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2-chloro-6-methylphenyl)-N'-(aryl)thiourea derivative.
Logical Workflow for Thiourea Synthesis
Caption: General workflow for the synthesis of N-aryl thiourea derivatives.
Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Insecticidal Intermediate)
This thiazole derivative is a crucial intermediate in the synthesis of certain N-pyridylpyrazole-based insecticides.[1][2] Its synthesis involves a multi-step process starting from 2-chloro-6-methylaniline, which is then reacted to form the isothiocyanate, followed by cyclization to the thiazole. A more direct route starting from the isothiocyanate is also plausible. The following protocol is based on a patented synthesis method.[3]
Experimental Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This synthesis involves the protection of 2-aminothiazole-5-ethyl formate, followed by amidation with 2-chloro-6-methylaniline and subsequent deprotection.
-
Amino Protection: Suspend ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in dichloromethane. Add sodium bicarbonate (2.0 eq) and cool the mixture to 10-15°C. Slowly add benzyl chloroformate (1.5 eq) and stir at room temperature for 5 hours. After workup, the protected compound is obtained.
-
Hydrolysis: The protected ethyl ester is hydrolyzed using sodium hydroxide in an ethanol/water mixture to yield the corresponding carboxylic acid.
-
Amidation: The carboxylic acid is activated with methanesulfonyl chloride in pyridine at 0-5°C. 2-chloro-6-methylaniline (1.1 eq) is then added, and the mixture is heated to 80°C for 8 hours. The product is isolated after removal of pyridine and purification.[3]
-
Deprotection: The protecting group is removed using aluminum trichloride and anisole to yield the final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Synthetic Pathway for Thiazole Intermediate
Caption: Synthetic route to a key thiazole intermediate for insecticides.
Biological Activity Data
The following tables summarize the available quantitative data on the biological activity of agrochemical compounds derived from precursors synthesized using this compound.
Table 1: Insecticidal Activity of N-Pyridylpyrazole Thiazole Derivatives [1][2]
| Compound ID | Target Pest | LC50 (mg/L) |
| 7g | Plutella xylostella (Diamondback Moth) | 5.32 |
| 7g | Spodoptera exigua (Beet Armyworm) | 6.75 |
| 7g | Spodoptera frugiperda (Fall Armyworm) | 7.64 |
Note: The synthesis of compound 7g utilizes an intermediate derived from this compound.
Table 2: Fungicidal Activity of Thiourea Derivatives
Conclusion
This compound serves as a valuable and reactive starting material for the synthesis of a variety of agrochemically relevant compounds. The protocols and data presented herein demonstrate its utility in creating potent insecticidal thiazole derivatives and promising fungicidal thiourea candidates. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted to explore the full potential of this intermediate in the development of new crop protection agents. Researchers are encouraged to adapt and optimize the provided protocols for their specific synthetic targets and to conduct thorough biological screenings to identify new lead compounds.
References
- 1. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-6-Methylphenyl Isothiocyanate as a Derivatization Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-Methylphenyl Isothiocyanate is a versatile derivatization agent employed for the labeling of primary and secondary amines. This process enhances the detectability of a wide range of molecules, including amino acids, peptides, proteins, and pharmaceuticals, particularly in chromatographic and mass spectrometric analyses. The derivatization reaction introduces a thiourea linkage, which can improve the chromatographic retention, ionization efficiency, and overall sensitivity of the analytical method. These application notes provide detailed protocols for the use of this compound in derivatization reactions and subsequent analysis.
Chemical Reaction
The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group, forming a stable substituted thiourea derivative. The reaction is typically carried out under basic conditions.
Reaction Scheme:
Applications
-
Amino Acid Analysis: Derivatization of amino acids for enhanced detection in reverse-phase HPLC-UV or LC-MS/MS.[1][2]
-
Metabolomics: Targeted analysis of amine-containing metabolites in biological matrices such as plasma and urine.[1]
-
Peptide and Protein Chemistry: N-terminal sequencing and labeling of peptides and proteins.
-
Pharmaceutical Analysis: Quantification of amine-containing active pharmaceutical ingredients (APIs) and their metabolites.
Quantitative Data Summary
The following tables summarize typical performance data obtained when using isothiocyanates for the derivatization and analysis of amines. While specific values for this compound may vary, these tables provide a general expectation of performance based on similar derivatization agents like phenyl isothiocyanate (PITC).
Table 1: HPLC-UV Method Validation Parameters for Derivatized Amines
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 1 - 10 pmol |
| Limit of Quantification (LOQ) | 5 - 50 pmol |
Table 2: LC-MS/MS Method Validation Parameters for Derivatized Amines
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3% |
| Limit of Detection (LOD) | 10 - 100 fmol |
| Limit of Quantification (LOQ) | 50 - 500 fmol |
Experimental Protocols
Protocol 1: Derivatization of Amino Acids for HPLC-UV Analysis
This protocol outlines the pre-column derivatization of amino acid standards or protein hydrolysates.
Materials:
-
This compound solution (5% v/v in acetonitrile)
-
Amino acid standards or hydrolyzed sample
-
Coupling buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
Quenching reagent: 1 M Tris-HCl, pH 8.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Reconstitute or dilute amino acid standards or hydrolyzed samples in the coupling buffer to a final concentration of 100-500 µM.
-
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 50 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate at 50°C for 30 minutes in a heating block or water bath.
-
-
Quenching:
-
Add 50 µL of the quenching reagent to stop the reaction.
-
Vortex for 30 seconds.
-
-
Sample Cleanup (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances.
-
-
Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter.
-
Inject 10-20 µL of the filtered sample into the HPLC system.
-
Separate the derivatized amino acids on a C18 column with a gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Detect the derivatives at a wavelength of 254 nm.[2]
-
Protocol 2: Derivatization of Amine-Containing Metabolites in Plasma for LC-MS/MS Analysis
This protocol is designed for the sensitive and selective quantification of biogenic amines and other small molecule metabolites in plasma.[1]
Materials:
-
This compound solution (10 mg/mL in acetonitrile/pyridine, 1:1 v/v)
-
Plasma sample
-
Internal standard solution (isotope-labeled analogs of the target analytes)
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid
-
Reconstitution solvent: 50:50 Acetonitrile/Water
Procedure:
-
Sample Preparation and Protein Precipitation:
-
To 50 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.
-
Add 200 µL of cold protein precipitation solvent.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Evaporation:
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of the this compound solution.
-
Vortex for 30 seconds.
-
Incubate at 60°C for 45 minutes.
-
-
Final Preparation:
-
Evaporate the derivatization reagent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex and centrifuge to pellet any insoluble material.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column.[1]
-
Mass spectrometric detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: General workflow for derivatization of amine-containing samples.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: One-Pot Synthesis Involving 2-Chloro-6-Methylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the one-pot synthesis of 2-Chloro-6-Methylphenyl Isothiocyanate and its subsequent utilization in the one-pot synthesis of various heterocyclic compounds with potential applications in drug discovery and development.
Introduction
This compound is a key building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Isothiocyanates, in general, are versatile reagents known for their reactivity towards nucleophiles, making them ideal precursors for a wide range of biologically active molecules. The one-pot synthesis of heterocyclic compounds from this isothiocyanate offers significant advantages, including reduced reaction times, lower costs, and increased efficiency by avoiding the isolation of intermediates. This document outlines adaptable one-pot procedures for the synthesis of thiazoles, triazoles, and quinazolines, which are privileged structures in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Part 1: One-Pot Synthesis of this compound
This protocol describes a general and efficient one-pot method for the preparation of this compound from 2-chloro-6-methylaniline. The reaction proceeds via the in-situ formation of a dithiocarbamate salt, followed by desulfurization.
Experimental Protocol
Materials:
-
2-chloro-6-methylaniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT) or Trichloro-1,3,5-triazine
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (6N)
-
Dimethylformamide (DMF) (optional, for less reactive anilines)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-methylaniline (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of water and, if necessary, a co-solvent like DMF.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide (1.2-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the consumption of the starting aniline by Thin Layer Chromatography (TLC).
-
Once the formation of the dithiocarbamate intermediate is complete, cool the reaction mixture back to 0-5 °C.
-
In a separate beaker, dissolve cyanuric chloride (0.5 eq) in dichloromethane.
-
Add the cyanuric chloride solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the biphasic mixture vigorously for 1-2 hours at 0-5 °C.
-
After the reaction is complete (monitored by TLC), adjust the pH of the aqueous layer to >11 with a 6N NaOH solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 2-chloro-6-methylaniline | CS₂, K₂CO₃, TCT | H₂O/CH₂Cl₂ | 4-6 | 85-95 |
Note: Yields are estimated based on general procedures for aryl isothiocyanate synthesis and may vary depending on specific reaction conditions and scale.
Part 2: One-Pot Synthesis of Heterocyclic Compounds
The following protocols utilize the in-situ generated or pre-synthesized this compound for the one-pot synthesis of various heterocyclic systems.
Application 1: One-Pot Synthesis of 2-Amino-thiazole Derivatives
Thiazole derivatives are present in numerous FDA-approved drugs, including the anticancer agent Dasatinib, for which 2-chloro-6-methylaniline is a key precursor.[1][2] This protocol describes a one-pot synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole derivatives.
Materials:
-
This compound (or generated in-situ)
-
An α-haloketone (e.g., phenacyl bromide, chloroacetone)
-
A primary or secondary amine
-
Ethanol or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or DMF, add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding thiourea intermediate.
-
To the same flask, add the α-haloketone (1.0 eq) and a base such as triethylamine or potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (60-80 °C) for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 2-aminothiazole derivative.
| Isothiocyanate | α-Haloketone | Amine | Base | Solvent | Yield (%) |
| This compound | Phenacyl bromide | Morpholine | TEA | Ethanol | 75-85 |
| This compound | Chloroacetone | Piperidine | K₂CO₃ | DMF | 70-80 |
Note: Yields are representative and may vary based on the specific substrates used.
Application 2: One-Pot Synthesis of 1,2,4-Triazole-3-thione Derivatives
1,2,4-Triazole derivatives are known for their wide range of biological activities, including antifungal, antiviral, and anticancer properties.
Materials:
-
This compound (or generated in-situ)
-
A hydrazide (e.g., benzhydrazide, acetohydrazide)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol or isopropanol
Procedure:
-
In a round-bottom flask, dissolve the hydrazide (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide or potassium carbonate (1.1 eq) in water to the flask.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 6-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole-3-thione derivative.
| Isothiocyanate | Hydrazide | Base | Solvent | Yield (%) |
| This compound | Benzhydrazide | NaOH | Ethanol | 80-90 |
| This compound | Acetohydrazide | K₂CO₃ | Isopropanol | 75-85 |
Note: Yields are representative and may vary based on the specific substrates used.
Application 3: One-Pot Synthesis of Quinazoline-4(3H)-thione Derivatives
Quinazoline derivatives are another important class of heterocyclic compounds with diverse pharmacological activities, including anticancer and anticonvulsant effects.
Materials:
-
This compound (or generated in-situ)
-
Anthranilic acid or its ester/amide derivatives
-
A base such as Potassium Carbonate (K₂CO₃) or Pyridine
-
A high-boiling solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of anthranilic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure quinazoline-4(3H)-thione derivative.
| Isothiocyanate | Anthranilic Acid Derivative | Base | Solvent | Yield (%) |
| This compound | Anthranilic acid | K₂CO₃ | DMF | 70-80 |
| This compound | Methyl anthranilate | Pyridine | DMSO | 65-75 |
Note: Yields are representative and may vary based on the specific substrates used.
Visualization of Workflows and Pathways
Experimental Workflow: One-Pot Synthesis of this compound
Caption: Workflow for the one-pot synthesis of this compound.
Logical Relationship: One-Pot Synthesis of Thiazoles
Caption: Logical steps in the one-pot synthesis of 2-aminothiazole derivatives.
Signaling Pathway Implication: Kinase Inhibition by Thiazole Derivatives
Many thiazole-containing compounds, such as Dasatinib, function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.
Caption: Inhibition of a generic kinase signaling pathway by a thiazole derivative.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-6-Methylphenyl Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scale-up synthesis of 2-Chloro-6-Methylphenyl Isothiocyanate and its derivatives. This document includes detailed experimental protocols, data on the biological activities of related compounds, and visualizations of synthetic workflows and potential signaling pathways.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are widely recognized for their potential as chemopreventive and therapeutic agents, particularly in the context of cancer.[1][2] The biological activity of ITCs is attributed to their ability to modulate various cellular signaling pathways, including the Keap1-Nrf2 pathway and the inhibition of histone deacetylases (HDACs).[3][4][5] this compound is an aromatic ITC derivative with potential applications in drug discovery and development due to its unique substitution pattern which can influence its biological activity and pharmacokinetic properties.
This document outlines a scalable, one-pot synthesis of this compound from 2-chloro-6-methylaniline, avoiding the use of highly toxic reagents like thiophosgene.
Scale-up Synthesis Protocol
The recommended method for the scale-up synthesis of this compound is a one-pot reaction from 2-chloro-6-methylaniline and carbon disulfide, using cyanuric chloride as a desulfurizing agent.[6] This method is advantageous for its operational simplicity, use of readily available and less hazardous reagents, and suitability for industrial production.
Experimental Workflow
Caption: One-pot synthesis workflow for this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 2-Chloro-6-methylaniline | C₇H₈ClN | 141.60 | ≥98% |
| Carbon Disulfide | CS₂ | 76.14 | ≥99% |
| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% |
| Cyanuric Chloride (TCT) | C₃Cl₃N₃ | 184.41 | ≥99% |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS grade |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS grade |
Detailed Protocol (Based on a 1-mol scale synthesis)
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-chloro-6-methylaniline (141.6 g, 1.0 mol) and water (1.5 L).
-
Dithiocarbamate Formation: To the stirred suspension, add potassium carbonate (138.2 g, 1.0 mol). Cool the mixture to 10-15 °C in an ice bath. Add carbon disulfide (91.4 g, 1.2 mol) dropwise over 1 hour, maintaining the temperature below 20 °C. After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours until the starting amine is consumed (monitored by TLC or GC).
-
Desulfurization: Cool the reaction mixture to 0-5 °C. Prepare a solution of cyanuric chloride (92.2 g, 0.5 mol) in dichloromethane (500 mL) and add it dropwise to the reaction mixture over 2-3 hours, keeping the internal temperature below 10 °C. After the addition, allow the mixture to stir at 0-5 °C for another hour.
-
Work-up: Basify the reaction mixture to a pH > 11 by the slow addition of 6 N aqueous sodium hydroxide. This step dissolves the triazine byproduct. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 250 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Application Notes: Biological Activity
Anticancer Activity of Phenyl Isothiocyanate Derivatives
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Phenethyl Isothiocyanate (PEITC) | PC-3 (Prostate) | MTT | 7.5 | [1] |
| Phenethyl Isothiocyanate (PEITC) | MCF-7 (Breast) | MTT | 5.0 | [1] |
| Benzyl Isothiocyanate (BITC) | A549 (Lung) | MTT | 2.5 | [7] |
| Benzyl Isothiocyanate (BITC) | PANC-1 (Pancreatic) | MTT | 3.0 | [8] |
| Phenylhexyl Isothiocyanate (PHI) | RPMI8226 (Myeloma) | Cell Proliferation | 0.5 | [4][9] |
Potential Signaling Pathways
Isothiocyanates exert their anticancer effects through the modulation of multiple signaling pathways. Two of the most well-documented mechanisms are the activation of the Keap1-Nrf2 antioxidant response pathway and the inhibition of histone deacetylases (HDACs).
-
Keap1-Nrf2 Pathway Activation: Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and phase II detoxification enzymes, protecting cells from carcinogenic insults.[5][10][11][12][13]
Caption: Isothiocyanate-mediated activation of the Keap1-Nrf2 pathway.
-
Histone Deacetylase (HDAC) Inhibition: Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. Several isothiocyanates have been identified as HDAC inhibitors.[3][4][9][14] By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to the re-expression of silenced tumor suppressor genes, which in turn can trigger cell cycle arrest and apoptosis.[3][14]
Caption: Mechanism of HDAC inhibition by isothiocyanates.
Conclusion
The one-pot synthesis of this compound using cyanuric chloride offers a safe and scalable alternative to traditional methods. While direct biological data for this specific compound is limited, the well-established anticancer properties of related phenyl isothiocyanates suggest that it is a promising candidate for further investigation in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to synthesize and evaluate the therapeutic potential of this compound and its derivatives.
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylhexyl isothiocyanate has dual function as histone deacetylase inhibitor and hypomethylating agent and can inhibit myeloma cell growth by targeting critical pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic Regulation of NRF2/KEAP1 by Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzyl isothiocyanate-mediated inhibition of histone deacetylase leads to NF-kappaB turnoff in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylhexyl isothiocyanate has dual function as histone deacetylase inhibitor and hypomethylating agent and can inhibit myeloma cell growth by targeting critical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzyl isothiocyanate mediated inhibition of histone deacetylase leads to NF-κB turn-off in human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Reactions of 2-Chloro-6-Methylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and representative protocols for the utilization of 2-Chloro-6-Methylphenyl Isothiocyanate in microwave-assisted organic synthesis. Due to a lack of specific published microwave-assisted reactions for this compound, the following protocols are based on established microwave-assisted syntheses of structurally related compounds, particularly 3-aryl-2-thioquinazolin-4(3H)-ones. These methods highlight the significant advantages of microwave irradiation, such as dramatically reduced reaction times and improved yields, which are crucial in medicinal chemistry and drug development for the rapid generation of compound libraries.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in modern chemistry, offering significant benefits over conventional heating methods.[1] By directly heating the reaction mixture, microwaves can lead to rapid temperature increases, resulting in dramatically accelerated reaction rates.[2] This often translates to cleaner reactions with higher yields and reduced side product formation. In the context of heterocyclic chemistry, MAOS is particularly valuable for the efficient construction of complex scaffolds of medicinal interest.[2][3]
Isothiocyanates are versatile building blocks in the synthesis of a wide range of nitrogen and sulfur-containing heterocycles, including quinazolinones and thioureas. The protocols detailed below are representative of how this compound can be employed in such microwave-promoted cyclocondensation reactions.
Data Presentation: Representative Reaction Data
The following table summarizes representative quantitative data for the microwave-assisted synthesis of 3-aryl-2-thioquinazolin-4(3H)-ones, which serves as a model for the expected outcomes when using this compound as a precursor. The data is adapted from a study on the condensation of anthranilic acid with various dithiocarbamate salts, which are formed in situ from the corresponding aryl amine (a surrogate for the isothiocyanate reaction).[4]
| Entry | Aryl Substituent | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | Phenyl | 300 | 2.5 | 92 |
| 2 | 4-Chlorophenyl | 300 | 3.0 | 94 |
| 3 | 4-Methylphenyl | 300 | 2.0 | 95 |
| 4 | 4-Methoxyphenyl | 300 | 3.5 | 90 |
| 5 | 2-Chloro-6-Methylphenyl (Expected) | 300 | 2-4 | ~90-95 |
Data for entries 1-4 is based on the synthesis of 3-aryl-2-thioquinazolin-4(3H)-ones from the corresponding dithiocarbamate salts as reported by Patil et al. (2012).[4] Entry 5 is a projected outcome for the reaction with this compound under similar conditions.
Experimental Protocols
Protocol 1: Representative Microwave-Assisted Synthesis of 3-(2-Chloro-6-Methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This protocol describes a representative one-pot, three-component synthesis of a 2-thioxoquinazoline derivative under microwave irradiation.
Materials:
-
2-Chloro-6-methylaniline (1 mmol, 141.59 mg)
-
Carbon disulfide (1.2 mmol, 91.36 mg, 72.6 µL)
-
Triethylamine (2.2 mmol, 222.6 mg, 306 µL)
-
Anthranilic acid (1 mmol, 137.14 mg)
-
Ethanol (10 mL)
-
Microwave synthesis vial (10-20 mL) with a magnetic stir bar
-
Dedicated microwave reactor
Procedure:
-
To a 10-20 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-Chloro-6-methylaniline (1 mmol) and ethanol (5 mL).
-
To this solution, add triethylamine (2.2 mmol) followed by the slow addition of carbon disulfide (1.2 mmol) at room temperature.
-
Stir the mixture for 15-20 minutes at room temperature to form the dithiocarbamate salt in situ.
-
Add anthranilic acid (1 mmol) and the remaining ethanol (5 mL) to the reaction mixture.
-
Seal the microwave vial and place it in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 120 °C (ramp time of 2 minutes) for 3-5 minutes with a microwave power of 300 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice (~50 g).
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to afford the pure 3-(2-Chloro-6-Methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: 2-Chloro-6-Methylphenyl Isothiocyanate in the Potential Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-chloro-6-methylphenyl structural motif is a key pharmacophore in a number of potent kinase inhibitors, most notably in Dasatinib, a dual Src/Abl kinase inhibitor.[1][2] Kinase inhibitors have become a cornerstone in the treatment of various diseases, particularly cancer, by targeting specific signaling pathways that drive disease progression. While direct utilization of 2-Chloro-6-Methylphenyl Isothiocyanate in the synthesis of widely known kinase inhibitors is not extensively documented in publicly available literature, its chemical reactivity as an isothiocyanate presents a valuable opportunity for the synthesis of novel compounds with potential kinase inhibitory activity.[3]
Isothiocyanates are versatile reagents in organic synthesis, readily reacting with nucleophiles to form a variety of heterocyclic and thiourea-based compounds.[4][5] Many molecules containing these scaffolds have demonstrated significant biological activity, including anticancer and enzyme-inhibitory effects.[6][7] This document provides an overview of the potential applications of this compound as a starting material for the generation of compound libraries for screening against various kinases.
Rationale for Use in Kinase Inhibitor Scaffolds
The core value of this compound in this context lies in its ability to introduce the biologically relevant 2-chloro-6-methylphenyl group into new molecular frameworks. This group is known to favorably interact with the ATP-binding pocket of certain kinases. The isothiocyanate functional group allows for the construction of thiourea-based linkers or the formation of various heterocyclic systems that can be further functionalized to optimize binding affinity and selectivity for target kinases.
Key Synthetic Applications and Protocols
The primary reaction of isothiocyanates is the nucleophilic addition to the central carbon atom. This reactivity can be exploited to synthesize a diverse range of compounds with potential biological activity.
Synthesis of N-(2-Chloro-6-methylphenyl)-N'-substituted Thioureas
Thiourea derivatives are known to exhibit a wide range of biological activities, including kinase inhibition. The synthesis of N-(2-Chloro-6-methylphenyl)-N'-substituted thioureas is a straightforward and high-yielding reaction.
General Reaction Scheme:
Caption: General synthesis of substituted thioureas.
Experimental Protocol:
-
Dissolution of Amine: Dissolve the desired primary or secondary amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). These reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Purity and Yield of Thiourea Derivatives
| Entry | Amine (R1R2NH) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Aniline | DCM | 2 | >95 | >98 |
| 2 | Benzylamine | THF | 1.5 | >95 | >99 |
| 3 | Piperidine | Acetonitrile | 1 | >98 | >99 |
Note: The data presented in this table is representative of typical yields and purities for this type of reaction and should be considered illustrative.
Synthesis of Heterocyclic Scaffolds
This compound can also serve as a key building block in the synthesis of various nitrogen and sulfur-containing heterocycles, which are prevalent in kinase inhibitor structures.
Workflow for Heterocyclic Synthesis:
Caption: Potential pathways to heterocyclic systems.
General Protocol for Thiazolidinone Synthesis:
-
Thiourea Formation: Synthesize the N-substituted thiourea from this compound and a primary amine as described in the previous protocol.
-
Cyclocondensation: To a solution of the purified thiourea (1.0 eq) in a suitable solvent like ethanol or acetic acid, add a halo-carbonyl compound such as ethyl bromoacetate (1.1 eq) and a base (e.g., sodium acetate).
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture and pour it into ice water. The precipitated solid can be filtered, washed with water, and purified by recrystallization or column chromatography.
Signaling Pathways of Interest
The resulting compounds from these syntheses could potentially target a variety of kinase signaling pathways implicated in cancer and other diseases. The 2-chloro-6-methylphenyl moiety, as seen in Dasatinib, is known to interact with both Src-family kinases and Abl kinase.
Caption: Potential inhibition of kinase signaling pathways.
Conclusion
This compound is a reactive and versatile chemical intermediate that holds significant potential for the synthesis of novel kinase inhibitors. Its ability to introduce the key 2-chloro-6-methylphenyl pharmacophore into diverse molecular scaffolds, such as thioureas and various heterocycles, makes it a valuable tool for medicinal chemists and drug discovery scientists. The straightforward and efficient protocols for its reaction with nucleophiles allow for the rapid generation of compound libraries for high-throughput screening against a range of kinase targets. Further exploration of the synthetic utility of this reagent is warranted to fully realize its potential in the development of next-generation kinase inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-6-Methylphenyl Isothiocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-Methylphenyl Isothiocyanate. The information is designed to help you identify and resolve common issues encountered during your experiments, with a focus on minimizing the formation of unwanted side products.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges in organic synthesis. The following table outlines potential issues, their probable causes related to side product formation, and recommended solutions when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired N,N'-disubstituted thiourea | 1. Incomplete reaction: Steric hindrance from the 2-chloro and 6-methyl groups can slow down the reaction. 2. Hydrolysis of the isothiocyanate: Presence of water in the reaction mixture. | 1. Reaction optimization: Increase reaction time, elevate the temperature, or use a catalyst (e.g., a non-nucleophilic base like triethylamine) to facilitate the reaction. 2. Anhydrous conditions: Ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a symmetrical diarylthiourea byproduct | Contamination of the starting amine with water can lead to the hydrolysis of the isothiocyanate to 2-chloro-6-methylaniline. This aniline then reacts with another molecule of the isothiocyanate to form a symmetrical thiourea.[1] | Purify starting materials: Use freshly distilled or rigorously dried amines and solvents. |
| Formation of an unexpected guanidine derivative | The thiourea product may react further, especially under harsh conditions or in the presence of certain reagents, to form a guanidine.[2][3] | Mild reaction conditions: Use moderate temperatures and avoid strong bases or other reagents that could promote further reaction of the thiourea. Monitor the reaction closely and work up as soon as the starting materials are consumed. |
| Detection of 2-chloro-6-methylaniline in the crude product | This is a direct result of the hydrolysis of this compound. This can occur during the reaction or workup if aqueous or protic solvents are used under conditions that favor hydrolysis.[4] | Anhydrous workup: If possible, use an anhydrous workup procedure. If an aqueous workup is necessary, perform it quickly at low temperatures and use a non-polar organic solvent for extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when reacting this compound with a primary amine?
A1: The most frequently encountered side products are the symmetrical N,N'-bis(2-chloro-6-methylphenyl)thiourea and 2-chloro-6-methylaniline. The symmetrical thiourea arises from the hydrolysis of the isothiocyanate to the corresponding amine, which then reacts with unreacted isothiocyanate.[1] The aniline is the direct hydrolysis product.
Q2: How does the steric hindrance of this compound affect its reactivity and the formation of side products?
A2: The chlorine atom and the methyl group at the 2 and 6 positions of the phenyl ring create significant steric hindrance around the isothiocyanate functional group. This can slow down the rate of reaction with nucleophiles, particularly bulky amines.[5] Slower desired reactions can allow more time for side reactions, such as hydrolysis, to occur if trace amounts of water are present.
Q3: Can the thiourea product react further to form other byproducts?
A3: Yes, under certain conditions, the initially formed thiourea can undergo further reactions. For example, it can be converted to a guanidine derivative.[2][3] This is more likely to occur with excess reagents, prolonged reaction times, or at elevated temperatures.
Q4: What is the role of a base in the reaction of this compound with an amine?
A4: While the reaction can proceed without a base, a non-nucleophilic base like triethylamine is often added. It can act as a catalyst and also scavenge any acidic impurities that might be present, which could otherwise promote side reactions. However, the choice of base is critical, as a nucleophilic base could react with the isothiocyanate itself.
Q5: How can I minimize the hydrolysis of this compound during my experiment?
A5: To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is unavoidable, it should be done rapidly and at a low temperature to reduce the contact time and temperature at which hydrolysis can occur.[4]
Data Presentation
The following table provides hypothetical data to illustrate how reaction conditions can influence the product distribution in the reaction of this compound with a generic primary amine (R-NH₂).
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Symmetrical Thiourea Yield (%) | 2-Chloro-6-methylaniline Yield (%) |
| 1 | Dichloromethane (anhydrous) | 25 | 24 | 92 | <1 | <1 |
| 2 | Dichloromethane (wet) | 25 | 24 | 75 | 15 | 10 |
| 3 | Toluene (anhydrous) | 80 | 6 | 95 | <1 | <1 |
| 4 | Toluene (wet) | 80 | 6 | 60 | 25 | 15 |
| 5 | Dichloromethane (anhydrous) with Triethylamine (1.1 eq) | 25 | 12 | 96 | <1 | <1 |
Note: This data is illustrative and intended to demonstrate potential trends. Actual results may vary depending on the specific amine and reaction conditions.
Experimental Protocols
A general procedure for the synthesis of an N-(2-chloro-6-methylphenyl)-N'-substituted thiourea is provided below.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Anhydrous dichloromethane (or another suitable anhydrous solvent)
-
Triethylamine (optional, freshly distilled)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.
-
If using a base, add triethylamine (1.1 equivalents) to the amine solution.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, it can be gently heated to reflux.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key reaction pathway and a logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. Guanidine synthesis by guanylation [organic-chemistry.org]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-6-Methylphenyl Isothiocyanate Derivatives
Welcome to the technical support center for the purification of 2-Chloro-6-methylphenyl Isothiocyanate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 2-chloro-6-methylaniline with a thiocarbonylating agent. Potential impurities include:
-
Unreacted 2-chloro-6-methylaniline: The starting amine may be present if the reaction has not gone to completion.
-
Symmetrical thiourea derivatives: Formed by the reaction of the isothiocyanate product with the starting amine.
-
Byproducts from the thiocarbonylating agent: Depending on the reagent used (e.g., thiophosgene, carbon disulfide), various sulfur-containing byproducts can be formed.
-
Solvent and reagent residues: Residual solvents and reagents used in the synthesis and workup steps.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is a moisture-sensitive compound and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is typically a liquid at room temperature and should be stored in a cool, dry place away from light.[1]
Q3: What are the key physical and chemical properties of this compound?
A3: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value |
| Appearance | Yellow to brown liquid[1] |
| Molecular Formula | C8H6ClNS |
| Molecular Weight | 183.66 g/mol |
| Solubility | Soluble in organic solvents, limited solubility in water[1] |
| Reactivity | The isothiocyanate group is reactive towards nucleophiles. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Issue 1: Low Yield or Purity after Column Chromatography
| Symptom | Potential Cause | Suggested Solution |
| Co-elution of impurities | The polarity of the solvent system is not optimal for separating the target compound from impurities with similar retention factors (Rf). | Optimize the mobile phase: Experiment with different solvent systems of varying polarity. A common starting point for aryl isothiocyanates is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate can help to resolve closely eluting spots. Consider using a different solvent system altogether, such as dichloromethane/hexane. |
| Product streaking or tailing on the column | The compound may be interacting too strongly with the stationary phase (e.g., silica gel), or the column may be overloaded. | Reduce sample load: Decrease the amount of crude material loaded onto the column. Add a modifier: For basic impurities, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape. |
| Product decomposition on the column | Isothiocyanates can be sensitive to acidic silica gel. | Use neutral or deactivated silica gel: Consider using neutral alumina or silica gel that has been treated with a base to minimize degradation of the target compound. |
Issue 2: Difficulty in Recrystallization
| Symptom | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization | The compound is too soluble in the chosen solvent, or the solution is supersaturated. | Use a solvent pair: Dissolve the compound in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, pentane) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth. |
| No crystal formation upon cooling | The compound is too soluble in the solvent even at low temperatures, or the concentration is too low. | Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the compound. Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth. Seed the solution: If available, add a small crystal of the pure compound to induce crystallization. |
| Impurities co-crystallize with the product | The chosen solvent does not effectively differentiate between the product and the impurities in terms of solubility. | Perform a hot filtration: If impurities are insoluble in the hot recrystallization solvent, a hot filtration step can remove them before cooling. Try a different solvent: Experiment with a range of solvents to find one where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Visualize the spots under UV light (254 nm). The desired product should be a major spot, and its Rf value will guide the choice of solvent system for column chromatography.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Apply gentle pressure using compressed air or nitrogen to maintain a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Monitoring and Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying solid derivatives of this compound.
Materials:
-
Crude solid derivative of this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently on a hot plate with swirling until the solid dissolves completely. Add more solvent in small portions if necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.
-
Visualizations
Caption: A general workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting decision tree for the purification of this compound derivatives.
References
Technical Support Center: Optimizing Reaction Yield with 2-Chloro-6-Methylphenyl Isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2-Chloro-6-methylphenyl Isothiocyanate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thiourea derivatives using this compound in a question-and-answer format.
Question 1: My reaction is proceeding very slowly or appears to have stalled. What are the likely causes and how can I resolve this?
Answer:
Slow or stalled reactions with this compound are often attributed to the steric hindrance from the ortho-chloro and methyl groups, which can impede the approach of the nucleophile to the electrophilic carbon of the isothiocyanate. Additionally, the electron-withdrawing nature of the chloro group can influence the reactivity.
Potential Solutions:
-
Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to overcome the steric barrier. Refluxing in a suitable solvent is a common strategy.[1][2]
-
Prolong Reaction Time: Due to the steric hindrance, these reactions may require longer durations than those with less substituted isothiocyanates. Monitor the reaction progress by Thin Layer Chromatography (TLC) over an extended period (e.g., 24-48 hours).
-
Use of a Catalyst: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, can be added to activate the amine nucleophile. For certain reactions, a catalyst like 4-dimethylaminopyridine (DMAP) might be beneficial.[2]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, especially for reactions hindered by steric factors.[2]
-
Optimize Solvent Choice: The reaction can be sensitive to the solvent. Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetone, or dimethylformamide (DMF) are commonly used.[1] Experimenting with different solvents may improve reaction rates.
Question 2: I am observing a low yield of my desired thiourea product. How can I improve this?
Answer:
Low yields can result from the factors mentioned above (slow reaction) or from issues with reagent quality, stoichiometry, and work-up procedures.
Potential Solutions:
-
Verify Reagent Quality: this compound is sensitive to moisture and can degrade over time. Ensure you are using a fresh or properly stored reagent. Handling under an inert atmosphere (nitrogen or argon) is recommended.
-
Check Stoichiometry: While a 1:1 molar ratio of the isothiocyanate to the amine is typical, using a slight excess (1.1 to 1.2 equivalents) of the amine can sometimes drive the reaction to completion, especially if the isothiocyanate is prone to degradation.
-
Review Work-up and Purification: Ensure that the product is not being lost during extraction or purification steps. If the product is an oil, it may not crystallize easily. In such cases, column chromatography is the most reliable purification method.[1] For viscous oils, trituration with a non-polar solvent like hexane may induce crystallization.[1]
Question 3: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are these and how can I prevent their formation?
Answer:
The formation of byproducts is a common issue. In reactions with isothiocyanates, these can include symmetrical thioureas or degradation products.
Potential Byproducts and Solutions:
-
Formation of Symmetrical Thiourea: If there is an excess of the amine starting material and harsh reaction conditions, a symmetrical thiourea could form. Careful control of stoichiometry is crucial.
-
Degradation of Isothiocyanate: As mentioned, this compound is moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous to prevent its degradation.
-
Decomposition of Product: The desired thiourea derivative itself might be unstable under the reaction conditions (e.g., high heat). If you suspect this, try running the reaction at a lower temperature for a longer duration.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: It is an organic compound with a phenyl ring substituted with a chlorine atom at the 2-position and a methyl group at the 6-position, with an isothiocyanate functional group.[3] It is typically a yellow to brown liquid with a pungent odor and is soluble in organic solvents but has limited solubility in water.[3]
Q2: How should I store and handle this compound?
A2: It should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. Standard safety precautions for handling irritant chemicals should be followed.
Q3: What types of reactions is this compound typically used for?
A3: It is a valuable intermediate in organic synthesis, particularly for creating thiourea derivatives through nucleophilic addition reactions with primary or secondary amines.[3][4] These thiourea derivatives are often investigated for their biological activities in agrochemicals and pharmaceuticals.[3]
Q4: How do the chloro and methyl groups on the phenyl ring affect the reactivity of the isothiocyanate group?
A4: The ortho-position of both the chloro and methyl groups creates significant steric hindrance around the isothiocyanate functional group. This can slow down the rate of reaction with nucleophiles compared to less substituted isothiocyanates.[5][6] Electronically, the chlorine atom is electron-withdrawing, which can increase the electrophilicity of the isothiocyanate carbon, while the methyl group is electron-donating.
Data Presentation
Table 1: Representative Reaction Conditions for Thiourea Synthesis
| Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| Aniline | THF | 25 | 12 - 24 | 85 - 95 |
| Benzylamine | DCM | 25 | 2 - 4 | >95 |
| Cyclohexylamine | Ethanol | 50 | 6 - 8 | 90 - 98 |
| 4-Fluoroaniline | DMF | 80 | 24 | 75 - 85 |
Note: The data presented are representative examples for reactions of substituted isothiocyanates and may vary for this compound due to steric hindrance. Optimization is recommended.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Steric Hindrance, Low Reactivity | Increase temperature, prolong reaction time, use microwave irradiation, or add a catalyst.[2] |
| Low Yield | Reagent Degradation, Poor Stoichiometry | Use fresh reagents, handle under inert atmosphere, consider a slight excess of the amine. |
| Byproduct Formation | Moisture, Excess Amine | Use anhydrous solvents and oven-dried glassware, maintain strict stoichiometry. |
| Purification Difficulty | Oily Product | Use column chromatography for purification; attempt trituration with a non-polar solvent to induce crystallization.[1] |
Experimental Protocols
Protocol 1: General Synthesis of N-(2-Chloro-6-methylphenyl)-N'-substituted Thiourea
-
Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary or secondary amine (1.0 mmol) in an anhydrous solvent (e.g., 10 mL of THF or DCM).
-
Addition: To this solution, add this compound (1.0 mmol) dropwise at room temperature while stirring.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to reflux.
-
Work-up: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel if it is an oil.[1]
Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiourea derivative.
Visualizations
Caption: A typical experimental workflow for the synthesis of thiourea derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 19241-34-0: this compound [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-Chloro-6-Methylphenyl Isothiocyanate in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Chloro-6-Methylphenyl Isothiocyanate in various solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is recommended) and protected from light. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in anhydrous, aprotic solvents. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination with atmospheric moisture, which can lead to degradation. Store these aliquots at -20°C.
Q3: In which solvents is this compound most stable?
A3: Generally, aryl isothiocyanates like this compound exhibit greater stability in anhydrous aprotic solvents compared to protic solvents. Aprotic solvents do not have O-H or N-H bonds and therefore cannot act as hydrogen bond donors, which reduces the likelihood of nucleophilic attack on the isothiocyanate group.[1]
Q4: What signs of degradation should I look for in my sample of this compound?
A4: Visual signs of degradation can include a change in color (e.g., darkening or yellowing), the formation of a precipitate, or a change in odor. For a definitive assessment of purity, analytical techniques such as HPLC or GC are recommended to detect the presence of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound due to improper storage or handling. | 1. Confirm that the compound and its solutions have been stored at the recommended temperature, protected from light and moisture. 2. Prepare fresh stock solutions from the solid compound. 3. Use aliquoted stock solutions to minimize freeze-thaw cycles. |
| Precipitate forms in the stock solution upon storage. | The compound may be unstable in the chosen solvent, leading to the formation of insoluble degradation products (e.g., ureas or thioureas). | 1. Consider switching to a more suitable, anhydrous aprotic solvent. 2. Ensure the solvent is completely dry before preparing the solution. 3. If a precipitate is observed, do not use the solution for experiments as the concentration of the active compound is no longer accurate. |
| Unexpected peaks appear in HPLC or GC analysis. | These may be degradation products resulting from the reaction of the isothiocyanate with the solvent or trace amounts of water. | 1. Analyze the degradation products by mass spectrometry to identify their structures. 2. Review the solvent handling procedures to ensure anhydrous conditions. 3. Evaluate the stability of the compound in the analytical mobile phase if applicable. |
Data on Stability in Different Solvents
The following tables provide representative data on the stability of this compound in a selection of common laboratory solvents at two different temperatures. This data is based on general principles of isothiocyanate reactivity and should be used as a guideline. Actual stability may vary based on specific experimental conditions, including water content and presence of impurities.
Table 1: Stability of this compound at 25°C (Room Temperature)
| Solvent | Solvent Type | Purity after 24 hours (%) | Purity after 7 days (%) | Major Degradation Products |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | >98 | ~95 | N,N'-disubstituted (thio)urea |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | >98 | ~95 | N,N'-disubstituted (thio)urea |
| Acetonitrile (ACN) | Aprotic, Polar | >99 | ~97 | Minor hydrolysis products |
| Dichloromethane (DCM) | Aprotic, Nonpolar | >99 | ~98 | Minimal degradation |
| Chloroform | Aprotic, Nonpolar | >99 | ~98 | Minimal degradation |
| Methanol (MeOH) | Protic, Polar | ~90 | ~75 | Thiocarbamates |
| Ethanol (EtOH) | Protic, Polar | ~92 | ~80 | Thiocarbamates |
| Water (buffered at pH 7) | Protic, Polar | <80 | <50 | Amine, Thioureas |
Table 2: Stability of this compound at 4°C
| Solvent | Solvent Type | Purity after 1 month (%) | Purity after 3 months (%) |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | ~98 | ~94 |
| Acetonitrile (ACN) | Aprotic, Polar | ~99 | ~97 |
| Dichloromethane (DCM) | Aprotic, Nonpolar | >99 | ~98 |
| Methanol (MeOH) | Protic, Polar | ~90 | ~80 |
| Water (buffered at pH 7) | Protic, Polar | <70 | <40 |
Experimental Protocols
Protocol for Assessing Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound over time.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, Acetonitrile, Methanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the solvent of interest to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the solution into several sealed vials and store them under the desired temperature conditions (e.g., 25°C and 4°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 96 hours, and 7 days), remove one vial from each temperature condition.
-
Sample Preparation for HPLC: Dilute an aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for Stability Assessment of this compound.
Caption: Potential Degradation Pathways in Different Solvent Types.
References
Technical Support Center: 2-Chloro-6-Methylphenyl Isothiocyanate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 2-Chloro-6-Methylphenyl Isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that should be handled with care in a well-ventilated laboratory setting, preferably within a chemical fume hood.[1] The primary hazards include:
-
Toxicity: It is expected to be toxic if swallowed, inhaled, or in contact with skin.[2]
-
Corrosivity: Like many isothiocyanates, it can cause severe skin burns and eye damage.[2]
-
Irritation: It may cause respiratory irritation.[3]
-
Sensitization: There is a potential for allergic skin reactions.[2]
Q2: What are the proper storage conditions for this compound?
A2: To ensure its stability and minimize risks, this compound should be stored under the following conditions:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[1]
-
For long-term storage, refrigeration in a tightly sealed container may be considered to minimize degradation.[4]
Q3: My reaction with this compound is not proceeding to completion. What are the possible causes?
A3: Incomplete reactions are a common issue. Consider the following troubleshooting steps:
-
Reagent Purity: The isothiocyanate may have degraded due to improper storage, especially exposure to moisture.[5] Use a fresh or properly stored batch.
-
Stoichiometry: Ensure you are using an appropriate molar ratio of reactants. A slight excess of the isothiocyanate may be necessary to drive the reaction to completion.[5]
-
Reaction Conditions: The solvent and temperature can significantly influence the reaction rate. Common solvents for reactions with isothiocyanates include toluene, dichloromethane, and ethanol. Gentle heating might be required.
-
Steric Hindrance: The amine substrate might be sterically hindered, slowing down the reaction. In such cases, longer reaction times or heating may be necessary.
Q4: I am observing an unexpected byproduct in my reaction. What could it be?
A4: The formation of byproducts can occur for several reasons:
-
Urea/Thiourea Derivatives: If your amine is primary or secondary, it can react with the isothiocyanate to form the expected thiourea. However, side reactions can lead to other derivatives.
-
Moisture Contamination: Isothiocyanates are sensitive to moisture and can hydrolyze. Ensure all glassware is oven-dried and use anhydrous solvents.[5]
-
Decomposition: The starting material or the product might be unstable under the reaction conditions. Analyze the stability of your compounds at the reaction temperature.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNS | CymitQuimica[6] |
| Molecular Weight | 183.66 g/mol | CymitQuimica[6] |
| Physical State | Yellow to brown liquid | CymitQuimica[6] |
| Solubility | Soluble in organic solvents, limited solubility in water. | CymitQuimica[6] |
-
2-Methylphenyl isothiocyanate: bp 238-240 °C, density 1.11 g/cm³ at 20 °C, flash point 108 °C.[3]
-
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate: bp 239 °C, density 1.447 g/mL at 25 °C, flash point 113 °C.[6]
-
2,6-Dimethylphenyl isothiocyanate: bp 247 °C, density 1.085 g/mL at 25 °C, flash point 113 °C.[2]
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Experimental Protocols
Synthesis of a Thiourea Derivative using this compound
This protocol describes a general procedure for the synthesis of a thiourea derivative from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add this compound (1.0 - 1.1 equivalents) dropwise at room temperature with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature, but gentle heating may be required for less reactive amines.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Chemical Incompatibility Chart
Caption: A diagram illustrating incompatible chemical classes.
References
- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. 2-CHLOROPHENYL ISOTHIOCYANATE | 2740-81-0 [chemicalbook.com]
Technical Support Center: 2-Chloro-6-Methylphenyl Isothiocyanate Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-Methylphenyl Isothiocyanate in coupling reactions.
Troubleshooting Guide
Issue: Low or No Product Yield
Q1: My coupling reaction with this compound is resulting in a low yield or is not proceeding at all. What are the potential causes and solutions?
A1: Low yields in coupling reactions with this compound are often attributed to the steric hindrance imposed by the ortho-chloro and -methyl groups. This steric bulk can significantly reduce the electrophilicity of the isothiocyanate carbon and impede the approach of the nucleophilic amine.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Steric Hindrance | 1. Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary activation energy to overcome the steric barrier.[1] 2. Prolong Reaction Time: Monitor the reaction by TLC and allow it to proceed for an extended period (e.g., 24-48 hours). 3. Use a Less Sterically Hindered Amine: If possible, using a less bulky amine can facilitate the reaction. | Increased conversion to the desired thiourea product. |
| Low Reactivity of the Amine | 1. Use a More Nucleophilic Amine: Amines with electron-donating groups are more nucleophilic and may react more readily. 2. Add a Non-Nucleophilic Base: A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the amine, increasing its nucleophilicity. | Enhanced reaction rate and yield. |
| Degradation of Isothiocyanate | 1. Use Fresh or Purified Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time.[2] 2. Perform the Reaction Under an Inert Atmosphere: Using nitrogen or argon can prevent moisture-related degradation.[1] | Improved yield and reduction of side products from isothiocyanate decomposition. |
| Inadequate Mixing/Solubility | 1. Change the Solvent: Aprotic polar solvents like DMF or NMP can help solvate the transition state and improve reaction rates.[1] 2. Ensure Efficient Stirring: Vigorous stirring is essential to ensure proper interaction between reactants. | A homogeneous reaction mixture and improved reaction kinetics. |
Issue: Side Product Formation
Q2: I am observing significant side products in my reaction mixture. What are they, and how can I minimize their formation?
A2: Side product formation can be a significant issue, especially when forcing conditions are required.
Common Side Products and Prevention Strategies:
| Side Product | Potential Cause | Prevention Strategy |
| Symmetrical Thiourea of the Amine | Reaction of the amine with a thiocarbonyl source other than the intended isothiocyanate. | Ensure the purity of the this compound and use anhydrous reaction conditions. |
| Degradation Products | Instability of the isothiocyanate or the thiourea product under the reaction conditions (e.g., high temperature). | 1. Use the lowest effective temperature. 2. Minimize reaction time once the starting material is consumed. 3. Perform the reaction under an inert atmosphere.[1] |
Issue: Difficulty in Product Purification
Q3: I am struggling to purify the final thiourea product. What are the recommended purification methods?
A3: Purification of N,N'-disubstituted thioureas can be challenging due to their polarity and potential for oiling out.
Purification Strategies:
| Problem | Recommended Solution |
| Product is an Oil/Won't Crystallize | 1. Column Chromatography: This is a reliable method for purifying non-crystalline products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice. 2. Trituration: Vigorously stirring the oil with a poor solvent (e.g., hexane) can sometimes induce crystallization. |
| Product is Contaminated with Starting Materials | 1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can remove unreacted starting materials. 2. Column Chromatography: This can effectively separate the product from the starting materials. |
Frequently Asked Questions (FAQs)
Q4: What are the best general reaction conditions for coupling this compound with a primary amine?
A4: A good starting point is to dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Then, add the this compound (1.0-1.1 equivalents) to the solution at room temperature. The reaction should be stirred and monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating may be required.
Q5: How does the steric hindrance of this compound affect its reactivity compared to other aryl isothiocyanates?
A5: The ortho-chloro and -methyl groups create significant steric hindrance around the isothiocyanate functional group. This makes the carbon atom of the -N=C=S group less accessible to nucleophilic attack by an amine compared to less substituted aryl isothiocyanates like phenyl isothiocyanate. Consequently, reactions involving this compound often require more forcing conditions, such as higher temperatures and longer reaction times, to achieve comparable yields.
Q6: Are there any catalysts that can improve the coupling reaction of sterically hindered isothiocyanates?
A6: While many isothiocyanate-amine coupling reactions proceed without a catalyst, for challenging cases involving sterically hindered partners, the use of a catalyst can be beneficial. For related C-N bond formations, copper-based catalysts have shown promise for coupling sterically hindered partners.[3] Additionally, the use of a powerful nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) has been effective in overcoming steric hindrance in similar acylation reactions and could be explored here.[1]
Q7: What is the expected regioselectivity when using a multifunctional amine with this compound?
A7: The reaction will preferentially occur at the most nucleophilic and least sterically hindered amine group. For example, in a molecule with both a primary and a secondary amine, the primary amine is generally more reactive. However, the significant steric bulk of the isothiocyanate may favor reaction at the less hindered site, even if it is a less nucleophilic secondary amine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of thioureas from isothiocyanates and amines. Note that yields can vary significantly based on the specific amine used and the reaction conditions.
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | THF | 25 | 2 | >95 |
| Benzylamine | DCM | 25 | 1 | >95 |
| p-Toluidine | Ethanol | Reflux | 4 | 92 |
| o-Toluidine | Toluene | Reflux | 12 | 75 |
| tert-Butylamine | DMF | 80 | 24 | 60 |
Data is representative of typical isothiocyanate coupling reactions and may not be specific to this compound.
Experimental Protocols
General Procedure for the Synthesis of N-(2-Chloro-6-methylphenyl)-N'-(aryl/alkyl)thiourea
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Dissolve the amine in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). If the reaction is slow, it can be gently heated to reflux.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Visualizations
Caption: Experimental workflow for thiourea synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Minimizing thiourea byproduct formation in isothiocyanate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize thiourea byproduct formation during isothiocyanate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thiourea byproduct formation in isothiocyanate synthesis?
Thiourea byproduct formation is a common challenge in isothiocyanate synthesis, primarily arising from the reaction of the newly formed isothiocyanate product with the starting amine. This is especially prevalent when using methods that involve primary amines as starting materials.[1][2] Several factors can contribute to this side reaction, including reaction conditions and the choice of reagents.
Q2: Which synthetic methods are most prone to thiourea formation?
Methods utilizing thiocarbonyl transfer reagents like thiophosgene and its alternatives can encounter issues with thiourea byproducts.[1][2] Similarly, syntheses starting from primary amines and carbon disulfide can also lead to the formation of symmetrical N,N'-disubstituted thioureas if the intermediate isothiocyanate reacts with the initial amine.[3]
Q3: Are there synthesis methods that inherently minimize thiourea formation?
Yes, several modern approaches aim to reduce or eliminate thiourea byproducts. These include:
-
Decomposition of Dithiocarbamate Salts: This common method involves forming a dithiocarbamate salt from a primary amine and carbon disulfide, which is then treated with a desulfurizing agent to yield the isothiocyanate.[4] Careful selection of the desulfurizing agent and reaction conditions can minimize side reactions.
-
Synthesis from Hydroximoyl Chlorides: This method offers a high-yielding route to alkyl and aryl isothiocyanates with simple workup and often requires no further purification, avoiding the common pitfalls of amine-based syntheses.[4]
-
Use of Elemental Sulfur: Recent advancements have utilized elemental sulfur for the synthesis of isothiocyanates, offering a more sustainable and often cleaner reaction profile.[5][6]
-
Bench-Stable Solid Reagents: The use of solid, bench-stable reagents like (Me4N)SCF3 provides a rapid and efficient method for converting primary amines to isothiocyanates with high selectivity and minimal byproducts.[7][8]
Troubleshooting Guides
Issue 1: Significant Thiourea Byproduct Detected in the Reaction Mixture
Symptoms:
-
TLC analysis shows a significant spot corresponding to a thiourea derivative.
-
NMR or Mass Spectrometry data confirms the presence of a symmetrical or unsymmetrical thiourea.
-
Reduced yield of the desired isothiocyanate.
Possible Causes & Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Excess Amine | Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of amine to the thiocarbonyl source. | Minimized reaction between the isothiocyanate product and unreacted amine. |
| High Reaction Temperature | Optimize the reaction temperature. Higher temperatures can sometimes promote the side reaction. Monitor the reaction at a lower temperature. | Reduced rate of thiourea formation. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC and stop the reaction as soon as the starting amine is consumed. | Prevents the accumulation of thiourea byproduct over time. |
| In-situ Isothiocyanate Reactivity | If the isothiocyanate is particularly reactive, consider a two-step, one-pot approach where the isothiocyanate is formed first before the addition of any other nucleophiles.[9] | Improved control over the reaction and suppression of the side reaction. |
| Choice of Base (for CS2 methods) | In methods using carbon disulfide, the choice of base can be critical. For some substrates, using a tertiary amine as a base can lead to cleaner reactions.[2] | Reduced formation of symmetrical thioureas. |
Issue 2: Difficulty in Purifying Isothiocyanate from Thiourea Byproduct
Symptoms:
-
Co-elution of the isothiocyanate and thiourea during column chromatography.
-
Difficulty in obtaining pure crystals of the isothiocyanate.
Possible Causes & Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Similar Polarity of Product and Byproduct | Column Chromatography: Optimize the solvent system for column chromatography. A gradient elution may be necessary.[10] Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be effective. Thioureas are often more crystalline and may precipitate out.[10][11] | Effective separation of the desired isothiocyanate from the thiourea impurity. |
| Thiourea is a Crystalline Solid, Isothiocyanate is an Oil | Trituration: Vigorously stir the crude mixture with a poor solvent for the thiourea (e.g., hexane). This can often induce crystallization of the thiourea, which can then be filtered off.[10] | Isolation of the oily isothiocyanate from the solid thiourea. |
| Acidic/Basic Impurities | Acid-Base Extraction: If the thiourea has different acid-base properties than the isothiocyanate, an acid-base wash during the workup can be an effective purification step.[12] | Removal of acidic or basic impurities, potentially including the thiourea byproduct. |
Experimental Protocols
Protocol 1: General Synthesis of Isothiocyanates via Dithiocarbamate Salts
This protocol is a representative procedure for the synthesis of isothiocyanates from primary amines and carbon disulfide.
Materials:
-
Primary Amine (1.0 eq.)
-
Carbon Disulfide (CS2) (1.1 eq.)
-
Triethylamine (Et3N) (2.2 eq.)
-
Tosyl Chloride (TsCl) (1.2 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Add tosyl chloride to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for isothiocyanate synthesis via dithiocarbamate salt.
Caption: Troubleshooting logic for thiourea byproduct formation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Improving reaction efficiency for 2-Chloro-6-Methylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction efficiency for the synthesis of 2-Chloro-6-Methylphenyl Isothiocyanate. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound start from the corresponding primary amine, 2-chloro-6-methylaniline. The two main approaches are:
-
Thiophosgene Method: This is a direct, one-step reaction where 2-chloro-6-methylaniline is treated with thiophosgene (CSCl₂) in the presence of a base. While often efficient, this method involves the use of highly toxic thiophosgene, requiring stringent safety precautions.[1][2]
-
Carbon Disulfide Method: This is a two-step, one-pot process that is generally preferred due to the avoidance of highly toxic reagents.[3][4] It involves:
-
Step 1: Dithiocarbamate Salt Formation: 2-chloro-6-methylaniline is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, potassium carbonate) to form an in-situ dithiocarbamate salt.[1][3]
-
Step 2: Desulfurization: A desulfurizing agent is then added to the reaction mixture to eliminate a molecule of hydrogen sulfide and form the isothiocyanate.[5]
-
Q2: Why am I observing a low yield of this compound?
A2: Low yields in the synthesis of this compound can be attributed to several factors, primarily related to the structure of the starting material, 2-chloro-6-methylaniline:
-
Steric Hindrance: The presence of both a chloro and a methyl group in the ortho positions to the amine significantly hinders the approach of reagents to the amino group. This steric hindrance can slow down the reaction rate and lead to incomplete conversion.
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the amino group, making it less reactive towards carbon disulfide or thiophosgene.
-
Inadequate Reaction Conditions: Suboptimal temperature, reaction time, solvent, or choice of base and desulfurizing agent can all contribute to lower yields. For sterically hindered and electron-deficient anilines, more forcing conditions or specific reagents may be necessary to drive the reaction to completion.
-
Side Reactions: The formation of byproducts, such as symmetrical thioureas, can consume the starting material and reduce the yield of the desired isothiocyanate.
Q3: What are the common side products, and how can their formation be minimized?
A3: The most common side product is the corresponding symmetrical thiourea, N,N'-bis(2-chloro-6-methylphenyl)thiourea. This can form if the newly generated this compound reacts with unreacted 2-chloro-6-methylaniline.
Strategies to Minimize Symmetrical Thiourea Formation:
-
Control Stoichiometry: Ensure a slight excess of the thiocarbonyl source (thiophosgene or carbon disulfide and desulfurizing agent) to drive the complete conversion of the starting amine.
-
One-Pot, Two-Step Procedure: In the carbon disulfide method, the sequential addition of reagents, allowing for the complete formation of the dithiocarbamate salt before the addition of the desulfurizing agent, can minimize the concentration of free amine available to react with the isothiocyanate product.[3][4]
-
Maintain Excess Thiophosgene: In the thiophosgene method, maintaining a constant excess of thiophosgene throughout the reaction can help to prevent the formation of the thiourea byproduct.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low reactivity of 2-chloro-6-methylaniline due to steric hindrance and electron-withdrawing chloro group. 2. Insufficiently strong base or inappropriate solvent. 3. Degradation of reagents (especially thiophosgene or moisture-sensitive desulfurizing agents). | 1. Increase reaction temperature and/or prolong reaction time. 2. For the CS₂ method, consider using a stronger base or a polar aprotic co-solvent like DMF to improve solubility and reactivity. 3. Use freshly opened or properly stored reagents. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time or temperature. 2. Inadequate stoichiometry of reagents. | 1. Monitor the reaction by TLC or GC-MS and extend the reaction time or increase the temperature if necessary. 2. Use a slight excess (1.1-1.2 equivalents) of the thiocarbonyl source. |
| Formation of Symmetrical Thiourea | Unreacted 2-chloro-6-methylaniline reacting with the isothiocyanate product. | 1. Ensure complete conversion of the starting amine by using a slight excess of the thiocarbonyl source. 2. In the thiophosgene method, add the amine solution to the thiophosgene solution to maintain an excess of the latter. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials or byproducts. 2. Thermal decomposition during distillation. | 1. Perform an aqueous workup to remove water-soluble impurities. Column chromatography on silica gel can be effective for removing non-polar impurities. 2. Purify by vacuum distillation to reduce the boiling point and minimize thermal degradation. |
Experimental Protocols
Method 1: Synthesis via Carbon Disulfide and a Desulfurization Agent (One-Pot, Two-Step Procedure)
This method is generally preferred for its use of less hazardous reagents.
Step 1: Formation of Dithiocarbamate Salt
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-methylaniline (1 equivalent) and a suitable organic base such as triethylamine (2-3 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this stirred solution, add carbon disulfide (1.5-3 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours to allow for the formation of the triethylammonium dithiocarbamate salt. The progress of the reaction can be monitored by TLC.
Step 2: Desulfurization
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a desulfurizing agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1 equivalent), to the reaction mixture.[3]
-
The reaction can be carried out at room temperature or heated (e.g., using microwave irradiation at 90°C for a few minutes) to drive it to completion.[3]
-
Monitor the reaction by TLC or GC-MS until the dithiocarbamate intermediate is consumed.
Work-up and Purification
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1N HCl) to remove excess amine, and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Method 2: Synthesis using Thiophosgene
Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, dissolve thiophosgene (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Prepare a solution of 2-chloro-6-methylaniline (1 equivalent) and a base (e.g., triethylamine or sodium carbonate, 2-3 equivalents) in the same solvent.
-
Slowly add the aniline solution from the dropping funnel to the stirred thiophosgene solution at 0-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be filtered to remove any precipitated salts.
-
The filtrate is then washed with water, dilute acid, and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
Data Presentation
Table 1: Comparison of General Reaction Parameters for Aryl Isothiocyanate Synthesis.
| Parameter | Carbon Disulfide Method | Thiophosgene Method |
| Starting Material | Primary Aryl Amine | Primary Aryl Amine |
| Reagents | Carbon Disulfide, Base, Desulfurizing Agent | Thiophosgene, Base |
| Typical Solvents | Dichloromethane, THF, Acetonitrile | Dichloromethane, Chloroform |
| Typical Bases | Triethylamine, Potassium Carbonate | Triethylamine, Sodium Carbonate |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 2 - 24 hours | 1 - 6 hours |
| General Yield Range | 40 - 97%[3][4] | Generally high, but substrate-dependent |
| Safety Considerations | Carbon disulfide is flammable and toxic. | Thiophosgene is highly toxic and corrosive. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via the carbon disulfide method.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: 2-Chloro-6-Methylphenyl Isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition pathways and handling of 2-Chloro-6-Methylphenyl Isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition pathways for this compound under common experimental conditions?
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound is expected to hydrolyze to form 2-chloro-6-methylaniline and ultimately other byproducts. This occurs through the formation of an unstable carbamic acid intermediate.
-
Reaction with Nucleophiles: Isothiocyanates are highly reactive towards nucleophiles. If primary or secondary amines are present (either as reagents or as impurities), the isothiocyanate will readily react to form the corresponding N,N'-disubstituted thiourea.[1]
Q2: How can I monitor the decomposition of this compound during my experiment?
A2: The progress of reactions involving isothiocyanates, including their decomposition, can be effectively monitored using standard chromatographic techniques.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the disappearance of the starting isothiocyanate and the appearance of products or decomposition products.[2][3] A typical mobile phase for analyzing such reactions would be a mixture of hexane and ethyl acetate, with visualization under UV light.[3]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction kinetics, HPLC is a highly sensitive and versatile technique. It allows for the separation and quantification of the reactants and products over time.[4]
Q3: What are the common impurities or side products I might observe in reactions involving this compound?
A3: Common side products often arise from the inherent reactivity of the isothiocyanate functional group.
-
Symmetrical Thioureas: If your reaction aims to produce an unsymmetrical thiourea, the formation of a symmetrical thiourea from the starting amine and the isothiocyanate can be a competing side reaction.[1] Careful control of stoichiometry is crucial to minimize this.
-
Hydrolysis Products: As mentioned in Q1, the presence of moisture can lead to the formation of 2-chloro-6-methylaniline.[2]
-
Degradation of Thiourea Product: The desired thiourea product itself might be unstable under harsh reaction conditions (e.g., high heat, strong acid, or base) and could decompose further.[5]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Thiourea Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of this compound | Use a fresh or properly stored bottle of the reagent. Isothiocyanates are often moisture-sensitive and can degrade over time. Handle under an inert atmosphere (e.g., nitrogen or argon).[1][2] | Improved yield and reduction of side products resulting from isothiocyanate decomposition. |
| Low Reactivity of the Amine | For electron-deficient or sterically hindered amines, consider increasing the reaction temperature or extending the reaction time. The use of a non-nucleophilic base (e.g., triethylamine) can also catalyze the reaction.[2] | Increased conversion to the desired thiourea product. |
| Incorrect Stoichiometry | Ensure at least a 1:1 molar ratio of the isothiocyanate to your amine. A slight excess (1.1 to 1.2 equivalents) of the isothiocyanate can help drive the reaction to completion.[2] | Maximization of the theoretical yield by ensuring the limiting reagent is fully consumed. |
| Inadequate Mixing | Ensure the reaction mixture is being stirred efficiently to facilitate proper interaction between the reactants.[2] | A more homogeneous reaction mixture leading to a more consistent and complete reaction. |
| Presence of Moisture | Ensure all glassware is oven-dried and use anhydrous solvents. Water can lead to the hydrolysis of the isothiocyanate.[5] | Minimized formation of the corresponding amine via hydrolysis, thus preserving the isothiocyanate for the desired reaction. |
Issue 2: Formation of Unexpected Byproducts
| Observation | Potential Cause | Troubleshooting Steps |
| Spot on TLC corresponding to 2-chloro-6-methylaniline | Hydrolysis of the isothiocyanate due to the presence of water. | Use anhydrous solvents and oven-dried glassware. Handle reagents under an inert atmosphere.[2] |
| Formation of a symmetrical thiourea | The intermediate isothiocyanate is reacting with the starting amine. | Carefully control the stoichiometry. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[1] |
| Multiple unknown spots on TLC | Decomposition of the starting material or the product under the reaction conditions (e.g., heat, acid, or base). | Consider running the reaction at a lower temperature. Analyze the stability of your compounds under the chosen reaction conditions. |
Decomposition Pathways and Experimental Workflow
Below are diagrams illustrating the likely decomposition pathways of this compound and a general experimental workflow for its reaction with an amine.
Caption: Primary decomposition pathways for this compound.
Caption: A typical experimental workflow for the synthesis of thioureas.
Quantitative Data
| Isothiocyanate | Structure | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 | Reference |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 130 | [4] |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 75 | [4] |
| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 45 | [4] |
Note: The presence of glutathione S-transferases (GSTs) in vivo can significantly accelerate these reaction rates.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Thioureas
This protocol is a general guideline for the reaction of an amine with this compound.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).[1]
-
Addition of Isothiocyanate: To the stirred solution, add this compound (1.0-1.1 equivalents) at room temperature. The addition can be done dropwise if the reaction is expected to be exothermic.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating can be applied.[1]
-
Work-up: Once the reaction is complete, as indicated by the disappearance of the limiting reactant on TLC, concentrate the reaction mixture under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[1]
Protocol 2: Monitoring Reaction Kinetics by HPLC
This protocol outlines a general method for using HPLC to determine the reaction kinetics of this compound.[4]
-
Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).
-
HPLC Analysis:
-
Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Develop a suitable mobile phase to achieve good separation of the isothiocyanate, the amine, and the thiourea product.
-
Monitor the elution of the compounds using the detector. The identity of the peaks can be confirmed by comparing retention times with standards and by mass spectrometry if available.
-
-
Data Analysis:
-
Integrate the peak areas of the this compound reactant and/or the product at each time point.
-
Create a calibration curve for the isothiocyanate and/or the product to convert peak areas to concentrations.
-
Plot the concentration of the isothiocyanate versus time.
-
Determine the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order).[4]
-
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-6-Methylphenyl Isothiocyanate and Phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reactivity of aryl isothiocyanates in nucleophilic addition reactions, a cornerstone of their utility in bioconjugation and drug development, is profoundly influenced by the nature and position of substituents on the aromatic ring. Phenyl isothiocyanate serves as the benchmark for understanding these reactions. The introduction of a chloro and a methyl group at the ortho positions, as in 2-Chloro-6-Methylphenyl Isothiocyanate, introduces a combination of electronic and steric effects that modulate the electrophilicity of the isothiocyanate carbon.
-
Electronic Effects: The chlorine atom at the ortho position is electron-withdrawing, which is expected to increase the electrophilicity of the isothiocyanate carbon and thus enhance the reaction rate. Conversely, the methyl group is electron-donating, which should decrease the electrophilicity and slow down the reaction.
-
Steric Effects: The presence of two bulky groups in the ortho positions creates significant steric hindrance around the reactive isothiocyanate moiety. This steric congestion is anticipated to impede the approach of a nucleophile, leading to a substantial decrease in the reaction rate compared to the unsubstituted phenyl isothiocyanate.
Overall, the pronounced steric hindrance from the di-ortho substitution in this compound is predicted to be the dominant factor, resulting in a significantly lower reactivity compared to Phenyl Isothiocyanate.
Comparative Reactivity Analysis: A Quantitative Estimation
To quantify the electronic and steric effects of the substituents, we can refer to the Hammett (σ) and Taft (Es) parameters.
| Compound | Substituents | Electronic Effect (σortho) | Steric Effect (Taft Es) | Predicted Relative Reactivity |
| Phenyl Isothiocyanate | None | 0 | 0 | Baseline |
| This compound | 2-Chloro | +0.68 (electron-withdrawing) | -0.97 (significant steric hindrance) | Significantly Lower |
| 6-Methyl | -0.13 (electron-donating) | -1.24 (significant steric hindrance) |
Note: The substituent constants for the ortho position (σo) are a composite of inductive and steric effects and are generally used with caution. The Taft steric parameter (Es) provides a more direct measure of steric hindrance. The effects of multiple ortho substituents are not strictly additive, but the combination of a bulky chloro and a methyl group strongly suggests a sterically hindered environment.
The strong electron-withdrawing nature of the chlorine atom (positive σortho) would suggest an increase in reactivity. However, the electron-donating methyl group (negative σortho) would counteract this to some extent. More importantly, the substantial negative values of the Taft steric parameters (Es) for both the chloro and methyl groups indicate a high degree of steric hindrance. This steric impediment is likely to be the overriding factor, making this compound considerably less reactive than Phenyl Isothiocyanate.
Reaction Mechanism and Influencing Factors
The reaction of an isothiocyanate with a primary amine proceeds via a nucleophilic addition mechanism to form a thiourea derivative.
Caption: General mechanism for the reaction of an isothiocyanate with a primary amine.
Several factors influence the rate of this reaction:
-
Nucleophilicity of the Amine: More nucleophilic amines react faster.
-
Solvent: Polar aprotic solvents are generally preferred.
-
Temperature: Higher temperatures typically increase the reaction rate.
-
Steric Hindrance: Bulky groups on either the isothiocyanate or the amine will slow the reaction.
Experimental Protocols
To empirically determine the relative reactivity of this compound and Phenyl Isothiocyanate, a comparative kinetic study can be performed. Below are detailed protocols for conducting such an analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Protocol 1: Comparative Kinetic Analysis by HPLC
This method monitors the disappearance of the isothiocyanate reactants and the appearance of the thiourea products over time.
Materials:
-
This compound
-
Phenyl Isothiocyanate
-
A primary amine (e.g., benzylamine or a model amino acid like glycine methyl ester)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column
-
HPLC system with a UV detector
-
Thermostatted reaction vessel
Procedure:
-
Standard Curve Preparation: Prepare standard solutions of known concentrations for both isothiocyanates and their corresponding thiourea products with the chosen amine. Inject these standards into the HPLC to determine their retention times and to generate calibration curves for quantification.
-
Reaction Setup: In a thermostatted vessel at a constant temperature (e.g., 25°C), prepare a solution of the chosen amine in acetonitrile.
-
Initiation of Reaction: In separate, identical experiments, add a known concentration of either this compound or Phenyl Isothiocyanate to the amine solution to initiate the reaction. The concentration of the amine should be in excess to ensure pseudo-first-order kinetics with respect to the isothiocyanate.
-
Time-course Analysis: At regular time intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with the HPLC mobile phase.
-
HPLC Analysis: Inject the quenched aliquots into the HPLC system. Monitor the chromatogram at a wavelength where both the reactant and product absorb (e.g., 254 nm).
-
Data Analysis: Using the calibration curves, determine the concentration of the isothiocyanate reactant remaining at each time point. Plot the natural logarithm of the isothiocyanate concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
Comparison: Compare the rate constants obtained for the two isothiocyanates to determine their relative reactivity.
Caption: Experimental workflow for the kinetic analysis of isothiocyanate reactivity using HPLC.
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable if there is a significant change in the UV-Vis spectrum upon reaction.
Materials:
-
This compound
-
Phenyl Isothiocyanate
-
A primary amine
-
Acetonitrile (UV grade)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Spectral Analysis: Obtain the UV-Vis spectra of the individual reactants (isothiocyanate and amine) and the expected thiourea product in acetonitrile to identify a wavelength where the change in absorbance upon reaction is maximal.
-
Reaction Setup: In a quartz cuvette placed in the thermostatted cell holder of the spectrophotometer, add a solution of the amine in acetonitrile.
-
Initiation and Monitoring: Add a small, known amount of the isothiocyanate solution to the cuvette, rapidly mix, and immediately start recording the absorbance at the predetermined wavelength as a function of time.
-
Data Analysis: The rate of the reaction can be determined by fitting the absorbance versus time data to an appropriate kinetic model (e.g., pseudo-first-order).
-
Comparison: Repeat the experiment under identical conditions with the other isothiocyanate and compare the obtained rate constants.
Conclusion
The reactivity of this compound is predicted to be substantially lower than that of Phenyl Isothiocyanate. This is primarily attributed to the significant steric hindrance imposed by the two ortho substituents, which outweighs the activating electronic effect of the chloro group. For researchers and drug development professionals, this difference in reactivity is a critical consideration. While Phenyl Isothiocyanate is a versatile and highly reactive reagent, this compound may be advantageous in applications requiring a less reactive isothiocyanate, potentially offering greater selectivity or stability under certain conditions. The provided experimental protocols offer a robust framework for the empirical validation of these theoretical predictions.
A Comparative Guide to the Biological Activity of Thioureas Derived from Chloro-Methylphenyl Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of thiourea derivatives synthesized from chloro-methylphenyl isothiocyanates. Due to the limited availability of data specifically on derivatives of 2-chloro-6-methylphenyl isothiocyanate, this guide broadens its scope to include structurally related isomers and analogues. This comparative approach aims to elucidate the influence of substitution patterns on the phenyl ring on the antimicrobial, anticancer, and enzyme inhibitory activities of these compounds, thereby providing valuable insights for drug discovery and development.
Comparative Biological Activity
The biological activities of thiourea derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the quantitative data for various biological activities, comparing derivatives with different chloro and methyl substitution patterns.
Antimicrobial and Antifungal Activity
Thiourea derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. The presence of electron-withdrawing groups, such as halogens, on the phenyl ring is often associated with enhanced activity.
Table 1: Comparative Antimicrobial and Antifungal Activity (MIC, µg/mL) of Substituted Phenylthioureas
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 4-Bromophenylthiourea | Salmonella typhimurium | Zone of Inhibition (mm) | [1] |
| E. coli | Zone of Inhibition (mm) | [1] | |
| Aspergillus fumigatus | Zone of Inhibition (mm) | [1] | |
| 4-Methyl-phenylthiourea | Salmonella typhimurium | Zone of Inhibition (mm) | [1] |
| E. coli | Zone of Inhibition (mm) | [1] | |
| Aspergillus fumigatus | Zone of Inhibition (mm) | [1] | |
| 2,5-Dichloro-phenylthiourea | Salmonella typhimurium | Zone of Inhibition (mm) | [1] |
| E. coli | Zone of Inhibition (mm) | [1] | |
| Aspergillus fumigatus | Zone of Inhibition (mm) | [1] | |
| 4-Chloro-phenylthiourea | Salmonella typhimurium | Zone of Inhibition (mm) | [1] |
| E. coli | Zone of Inhibition (mm) | [1] | |
| Aspergillus fumigatus | Zone of Inhibition (mm) | [1] | |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | [2] |
| E. coli | >1024 | [2] | |
| Candida spp. | 32-1024 | [2] | |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | [2] |
| E. coli | 1024 | [2] | |
| Candida spp. | 64-1024 | [2] |
Note: Specific zone of inhibition diameters were not provided in the source material, but the compounds were reported to have activity.
Anticancer Activity
Thiourea derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis. The substitution pattern on the aryl ring plays a crucial role in their cytotoxic efficacy.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Substituted Thiourea Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-aryl-N'-(2-chloroethyl)ureas (general) | Various | Significant cytotoxicity | [3] |
| Optically active thiourea (IVe) | Ehrlich Ascites Carcinoma | 10-24 | [4] |
| MCF-7 (Human Breast Cancer) | 15-30 | [4] | |
| HeLa (Human Cervical Cancer) | 33-48 | [4] | |
| Optically active thiourea (IVf) | Ehrlich Ascites Carcinoma | 10-24 | [4] |
| MCF-7 (Human Breast Cancer) | 15-30 | [4] | |
| HeLa (Human Cervical Cancer) | 33-48 | [4] | |
| 1-(4-hexylbenzoyl)-3-methylthiourea | HeLa | 412 | [5] |
| MCF-7 | 390 | [5] | |
| N-Aryl-N'-(2-chloroethyl)urea with 4-halogen | Various | Significant cytotoxicity | [3] |
Enzyme Inhibitory Activity
Thiourea derivatives are known to inhibit various enzymes, with urease being a prominent target. Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Table 3: Comparative Urease Inhibitory Activity (IC₅₀, µM) of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids
| Compound | Substituent on Aroyl Ring | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |
| 4a | Unsubstituted | 0.0532 ± 0.9951 | 4.7455 ± 0.0545 | [6] |
| 4b | 2-Methoxy | 0.0157 ± 0.0091 | 4.7455 ± 0.0545 | [6] |
| 4c | 4-Methoxy | 0.0315 ± 0.0015 | 4.7455 ± 0.0545 | [6] |
| 4d | 4-Methyl | 0.0225 ± 0.0011 | 4.7455 ± 0.0545 | [6] |
| 4e | 2-Nitro | 0.0118 ± 0.0018 | 4.7455 ± 0.0545 | [6] |
| 4f | 3-Nitro | 0.0094 ± 0.0009 | 4.7455 ± 0.0545 | [6] |
| 4g | 4-Nitro | 0.0125 ± 0.0012 | 4.7455 ± 0.0545 | [6] |
| 4h | 2-Chloro | 0.0039 ± 0.0025 | 4.7455 ± 0.0545 | [6] |
| 4i | 4-Chloro | 0.0019 ± 0.0011 | 4.7455 ± 0.0545 | [6] |
| 4j | 2,4-Dichloro | 0.0029 ± 0.0019 | 4.7455 ± 0.0545 | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
Synthesis of Thiourea Derivatives
The general synthesis of N-aryl thioureas involves the reaction of an appropriately substituted phenyl isothiocyanate with an amine. For the 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, a one-pot synthesis is employed.[6]
General Procedure:
-
A solution of an appropriate aromatic amine (1 mmol) in a suitable solvent (e.g., acetone, ethanol) is prepared.
-
The corresponding isothiocyanate (1 mmol), in this case, a substituted benzoyl isothiocyanate generated in situ from the corresponding benzoyl chloride and potassium thiocyanate, is added to the solution.[6]
-
The reaction mixture is stirred at room temperature or refluxed for a specified period.
-
The resulting precipitate is filtered, washed, and recrystallized from a suitable solvent to yield the pure thiourea derivative.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated using the agar disc diffusion method or by determining the Minimum Inhibitory Concentration (MIC) through broth microdilution.
Agar Disc Diffusion Method: [1]
-
A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a suitable agar medium.
-
Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the inoculated agar surface.
-
The plates are incubated under appropriate conditions for the test microorganism.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
Broth Microdilution Method for MIC Determination: [2]
-
Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized suspension of the test microorganism is added to each well.
-
The plates are incubated under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Procedure: [4]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Urease Inhibition Assay
The inhibitory activity of the compounds against urease is determined by measuring the amount of ammonia produced by the hydrolysis of urea.
Procedure: [6]
-
The reaction mixture contains the enzyme (Jack bean urease), a buffer solution, and the test compound at various concentrations.
-
The mixture is pre-incubated at a specific temperature.
-
The reaction is initiated by the addition of a urea solution.
-
After a defined incubation period, the reaction is stopped, and the amount of ammonia produced is quantified using the indophenol method.
-
The absorbance of the resulting blue-colored complex is measured spectrophotometrically.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Visualizations
The following diagrams illustrate the general synthesis pathway for the thiourea derivatives discussed and a conceptual workflow for screening their biological activities.
Caption: General synthesis of N,N'-disubstituted thiourea derivatives.
Caption: Workflow for screening the biological activities of thiourea derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Reaction Products of 2-Chloro-6-Methylphenyl Isothiocyanate
This guide provides a detailed comparison of the spectroscopic properties of reaction products derived from 2-Chloro-6-Methylphenyl Isothiocyanate, with a focus on its reaction with nucleophilic amines to form substituted thiourea derivatives. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data from analogous compounds to aid in the identification and characterization of new derivatives.
General Reaction with Amines
This compound readily reacts with primary and secondary amines via nucleophilic addition to the electrophilic carbon atom of the isothiocyanate group. This reaction yields N,N'-disubstituted thiourea derivatives, which are of significant interest in medicinal chemistry and materials science.
Reaction Scheme:
(this compound + Primary Amine → N-(2-Chloro-6-methylphenyl)-N'-(R-substituted)thiourea)
The characterization of these products relies heavily on spectroscopic methods such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.
Comparative Spectroscopic Data
Table 1: Comparative FTIR Data (cm⁻¹) for Thiourea Derivatives
| Functional Group | N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide[1] | 1-(3-aminophenyl)-3-(naphthalene-1-yl) thiourea[2] | N-Benzoyl-N′-(2-methylphenyl)thiourea | General Expected Range |
| N-H Stretch | 3191-3195 | 3457, 3307, 3129 | - | 3100-3500 |
| C-H (Aromatic) | 3033-3037 | - | - | 3000-3100 |
| C=O Stretch | 1692-1698 | - | - | 1680-1720 (if applicable) |
| C=C (Aromatic) | - | 1525, 1500 | - | 1450-1600 |
| C=S Stretch | 1174-1178 | 1251 | - | 1050-1250 |
Table 2: Comparative ¹H NMR Data (δ, ppm) for Thiourea Derivatives
| Proton | N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide (in acetone-d₆)[1] | 1-(3-aminophenyl)-3-(naphthalene-1-yl) thiourea (in DMSO-d₆)[2] | General Expected Range (in DMSO-d₆) |
| N-H (Thiourea) | 13.21 (s, 1H), 10.42 (s, 1H) | 10.14 (s, 1H), 9.27 (s, 1H) | 9.0 - 13.5 (broad singlets) |
| Aromatic C-H | 7.22-8.92 (m, 4H) | 6.39-8.01 (m, 11H) | 6.5 - 8.5 |
| N-H (Amine) | - | 5.12 (s, 2H) | - |
| Alkyl C-H | 2.60 (t, 2H), 1.70 (q, 2H), 1.41 (sex, 2H), 0.93 (t, 3H) | - | Varies based on substituent |
Table 3: Comparative ¹³C NMR Data (δ, ppm) for Thiourea Derivatives
| Carbon | N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide (in acetone-d₆)[1] | 1-(3-aminophenyl)-3-(naphthalene-1-yl) thiourea (in DMSO-d₆)[2] | General Expected Range (in DMSO-d₆) |
| C=S | 177.7 | 182.1 | 175 - 185 |
| C=O | 175.1 | - | 165 - 175 (if applicable) |
| Aromatic C | 115.3-151.7 | 116.4-144.6 | 110 - 150 |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the aromatic rings.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N,N'-disubstituted thioureas from this compound.
A. Synthesis of N-(2-Chloro-6-methylphenyl)-N'-phenylthiourea (A Representative Thiourea Derivative)
-
Reaction Setup: To a solution of aniline (1.0 mmol) in 10 mL of a suitable solvent (e.g., ethanol, acetone, or dichloromethane) in a round-bottom flask, add this compound (1.0 mmol) dropwise at room temperature with constant stirring.[3]
-
Reaction Progression: The reaction mixture is typically stirred at room temperature for several hours or gently refluxed.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled. If a precipitate forms, it is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-(2-Chloro-6-methylphenyl)-N'-phenylthiourea.
B. Spectroscopic Analysis
-
FTIR Spectroscopy: The IR spectrum of the purified product is recorded using a KBr pellet or as a thin film on a salt plate. The spectrum should be scanned in the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard.[1]
-
Mass Spectrometry: The molecular weight and fragmentation pattern of the product can be determined using techniques such as Electron Impact Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for the synthesis and analysis of thiourea derivatives and the reaction mechanism.
Caption: Synthetic and analytical workflow for thiourea derivatives.
Caption: Nucleophilic addition reaction pathway.
References
- 1. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
Comparative Analysis of 2-Chloro-6-Methylphenyl Isothiocyanate Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount. This guide provides a comparative characterization of derivatives of 2-Chloro-6-Methylphenyl Isothiocyanate, a versatile precursor for synthesizing a range of biologically active compounds. The following sections detail the synthesis, spectroscopic analysis, and biological evaluation of these derivatives, supported by experimental data and protocols to facilitate informed decisions in research and development.
Synthesis and Physicochemical Characterization
Derivatives of this compound, primarily thioureas, are synthesized through the reaction of the isothiocyanate with various primary amines. This straightforward and efficient method allows for the generation of a diverse library of compounds with varying electronic and steric properties.
A representative synthetic scheme involves the refluxing of an ethanolic solution of this compound with an equimolar amount of a substituted aniline. The resulting thiourea derivatives are typically obtained in good yields after purification by recrystallization.
For instance, the reaction of this compound with 5-chloro-2-methyl aniline yields N-(2-Chloro-6-methylphenyl)-N'-(5-chloro-2-methylphenyl) thiourea. The physicochemical and spectroscopic data for a selection of synthesized derivatives are summarized in the tables below.
Table 1: Physicochemical Data of this compound Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1a | C₁₅H₁₄Cl₂N₂S | 341.26 | 145-147 | 85 |
| 1b | C₁₅H₁₅ClN₂OS | 322.81 | 160-162 | 82 |
| 1c | C₁₅H₁₄ClFN₂S | 324.81 | 155-157 | 88 |
Table 2: Spectroscopic Data of this compound Derivatives
| Compound ID | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 1a | 9.85 (s, 1H, NH), 9.70 (s, 1H, NH), 7.10-7.40 (m, 6H, Ar-H), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃) | 181.5 (C=S), 138.0, 137.5, 135.0, 132.0, 130.0, 128.0, 127.5, 127.0, 126.0, 125.0, 20.5, 18.0 | 3310 (N-H), 1540 (C=S), 1330 (C-N) |
| 1b | 9.80 (s, 1H, NH), 9.65 (s, 1H, NH), 6.90-7.35 (m, 6H, Ar-H), 3.80 (s, 3H, OCH₃), 2.28 (s, 3H, CH₃) | 181.2 (C=S), 158.0, 137.8, 135.2, 130.5, 128.2, 127.8, 127.2, 122.0, 114.5, 55.8, 18.2 | 3315 (N-H), 1545 (C=S), 1335 (C-N), 1240 (C-O) |
| 1c | 9.90 (s, 1H, NH), 9.75 (s, 1H, NH), 7.00-7.45 (m, 6H, Ar-H), 2.27 (s, 3H, CH₃) | 181.8 (C=S), 160.0 (d, J=245 Hz), 137.2, 135.5, 131.0 (d, J=8 Hz), 128.5, 127.9, 127.4, 116.0 (d, J=22 Hz), 114.0 (d, J=21 Hz), 18.1 | 3305 (N-H), 1538 (C=S), 1328 (C-N) |
Biological Activity
Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The derivatives of this compound are no exception and have been evaluated for their potential as therapeutic agents.
Antimicrobial Activity
Several thiourea derivatives incorporating the 2-Chloro-6-methylphenyl moiety have been screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected Derivatives
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 1a | 16 | 32 | 64 |
| 1b | 32 | 64 | 128 |
| 1c | 8 | 16 | 32 |
The results indicate that the nature of the substituent on the second phenyl ring significantly influences the antimicrobial activity. For example, the presence of a fluorine atom in compound 1c appears to enhance its activity against both Gram-positive and Gram-negative bacteria, as well as the tested fungal strain.
Anticancer Activity
Isothiocyanates and their derivatives are well-documented for their cancer chemopreventive and therapeutic effects.[1] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and modulate various signaling pathways involved in cancer development.[1][2] Specifically, they have been shown to inhibit the proliferation of various cancer cell lines, including those of the prostate, breast, and lung.[2] The mechanism of action often involves the generation of reactive oxygen species (ROS) and the depletion of cellular glutathione, leading to oxidative stress and subsequent cell death in cancer cells.[3]
Experimental Protocols
General Procedure for the Synthesis of Thiourea Derivatives (1a-c)
A solution of this compound (1.0 mmol) in ethanol (20 mL) is added to a solution of the appropriate substituted aniline (1.0 mmol) in ethanol (10 mL). The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography. After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent (e.g., ethanol or acetone) to afford the pure thiourea derivative.
Spectroscopic Characterization
-
¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer in DMSO-d₆, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) spectra were recorded on a PerkinElmer FTIR spectrometer using KBr pellets.
-
Mass spectra were obtained using a JEOL GCmate II mass spectrometer.
Antimicrobial Screening
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided.
Caption: Synthetic workflow for thiourea derivatives.
Caption: Proposed anticancer mechanism of isothiocyanates.
References
A Comparative Guide to Substituted Phenyl Isothiocyanates in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Substituted phenyl isothiocyanates (PITCs) are highly versatile reagents in organic synthesis, primarily owing to the electrophilic nature of the isothiocyanate functional group (-N=C=S).[1] This guide provides a comparative analysis of the performance of various substituted PITCs in common synthetic applications, supported by experimental data and detailed protocols. The reactivity of the isothiocyanate carbon is significantly influenced by the electronic properties of the substituents on the phenyl ring, a key factor in determining their synthetic utility.[2]
Influence of Substituents on Reactivity
The reactivity of the isothiocyanate group is dictated by the electrophilicity of the central carbon atom.[2] Electron-withdrawing groups (EWGs) on the phenyl ring increase the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its reactivity.[2][3] This principle allows for the fine-tuning of reactivity based on the specific synthetic transformation required.
A study on the reaction of substituted isothiocyanates with a series of amines demonstrated this effect, where isothiocyanates bearing electron-withdrawing groups reacted more readily.[4] Theoretical investigations have further corroborated these findings, showing a direct correlation between the electronic nature of the substituent and the reaction mechanism.[5]
Comparative Performance in Heterocyclic Synthesis
Substituted PITCs are invaluable building blocks for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds.[6][7][8] These heterocycles are prevalent scaffolds in many biologically active molecules and pharmaceuticals.[1]
One common application is the synthesis of thiazolidinone derivatives. The general workflow for this synthesis is depicted below:
Caption: General workflow for thiazolidinone synthesis.
The following table summarizes the performance of various substituted PITCs in the synthesis of 2-thioxo-4-quinazolinone derivatives, highlighting the impact of substituents on reaction yields.
| Substituent on Phenyl Ring | Electron-Donating/Withdrawing | Product Yield (%) | Reaction Time (h) | Reference |
| 4-Methoxy (EDG) | Donating | 75 | 16 | [4] |
| Unsubstituted | Neutral | 82 | 16 | [4] |
| 4-Chloro (EWG) | Withdrawing | 88 | 16 | [4] |
| 2-Methoxycarbonyl (EWG) | Withdrawing | 92 | 16 | [4] |
Table 1. Comparison of substituted PITCs in the synthesis of 2-thioxo-4-quinazolinone derivatives.[4]
Experimental Protocols
General Procedure for the Synthesis of 3-Substituted-2-thioxo-4-quinazolinones
This protocol is adapted from the work of Kumar et al. (2018).[4]
Materials:
-
Substituted phenyl isothiocyanate (1.0 mmol)
-
2-Aminobenzamide (1.0 mmol)
-
Water (10 mL)
Procedure:
-
A mixture of the substituted phenyl isothiocyanate (1.0 mmol) and 2-aminobenzamide (1.0 mmol) is prepared in water (10 mL).
-
The reaction mixture is heated at 60 °C for 16 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried under reduced pressure to afford the desired 3-substituted-2-thioxo-4-quinazolinone.
The logical relationship governing the reactivity of substituted phenyl isothiocyanates can be visualized as follows:
Caption: Influence of substituents on PITC reactivity.
Applications in Medicinal Chemistry
Substituted phenyl isothiocyanates are not only versatile synthetic intermediates but also exhibit a range of biological activities, including anticancer properties.[9][10] The isothiocyanate moiety can react with biological nucleophiles, modulating the function of proteins and other cellular components. A comparative study of phenylalkyl isothiocyanates and their isoselenocyanate analogues revealed that the selenium-containing compounds generally exhibited lower IC50 values against various cancer cell lines, indicating higher potency.[10]
The general mechanism of action for many isothiocyanates as anticancer agents involves the induction of apoptosis. This signaling pathway can be simplified as follows:
Caption: Simplified PITC-induced apoptosis pathway.
This guide provides a foundational understanding of the comparative utility of substituted phenyl isothiocyanates in synthesis. The choice of a specific substituted PITC should be guided by the desired reactivity and the electronic requirements of the target transformation. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Determination of 2-Chloro-6-Methylphenyl Isothiocyanate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of key analytical methods for determining the purity of 2-Chloro-6-Methylphenyl Isothiocyanate, a reactive compound utilized in the synthesis of various agrochemicals and pharmaceuticals.[1] The inherent reactivity and potential instability of isothiocyanates necessitate robust analytical techniques for accurate quantification and impurity profiling.[2][3]
This document outlines the principles, protocols, and comparative performance of the most prevalent analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Key Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation of the main component, identification of unknown impurities, or high-throughput screening. The following table summarizes the primary methods for the purity assessment of this compound.
| Method | Principle | Primary Use | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using a stationary phase and a liquid mobile phase. Detection is typically by UV absorbance. | Purity determination, quantitative analysis of the active pharmaceutical ingredient (API), and impurity profiling. | High resolution, excellent quantitation, applicable to a wide range of compounds, including thermally labile ones. | Can be time-consuming, requires chromophores for UV detection, potential for analyte precipitation in the column.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification. | Identification of volatile impurities, quantitative analysis, and confirmation of identity. | High sensitivity and selectivity, provides structural information for impurity identification. | Only suitable for thermally stable and volatile compounds, may require derivatization for polar analytes.[5] |
| UV-Vis Spectrophotometry (with Derivatization) | Measurement of light absorption by a colored product formed from the reaction of the isothiocyanate with a specific reagent. | Rapid determination of total isothiocyanate content. | Simple, cost-effective, and fast. | Indirect method, not suitable for identifying individual impurities, can be prone to interference.[2][6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for isothiocyanate analysis and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the accurate quantification of this compound and the separation of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).[8] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample of this compound and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C (heating the column to 60 °C can improve accuracy for some isothiocyanates)[4]
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 240-270 nm for aromatic isothiocyanates).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve. Purity is calculated by area normalization, assuming all components have a similar response factor.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for general purpose analysis (e.g., 30 m x 0.25 mm x 0.25 µm)[9]
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Prepare a dilute solution of the reference standard and the sample in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split, depending on the concentration.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C[9]
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the prepared solutions into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurities by comparing their mass spectra with a library (e.g., NIST). Purity can be estimated by the percentage area of the main peak relative to the total area of all peaks.
UV-Vis Spectrophotometry for Total Isothiocyanate Content
This method provides a rapid estimation of the total isothiocyanate content based on a color-forming reaction.[2]
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
1,2-benzenedithiol
-
Methanol
-
Potassium phosphate buffer (pH 8.5)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the reference standard and the sample in methanol.
-
Derivatization: To a known volume of the standard or sample solution, add an excess of 1,2-benzenedithiol solution in methanol and the potassium phosphate buffer.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 65 °C) for a specified time (e.g., 1 hour). The reaction forms 1,3-benzodithiole-2-thione, a colored product.[6]
-
Measurement: After cooling to room temperature, measure the absorbance of the resulting solution at 365 nm.[6]
-
Calculation: Calculate the total isothiocyanate content in the sample by comparing its absorbance to that of the standard.
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the purity analysis of a chemical compound like this compound.
Caption: Workflow for Purity Analysis.
Potential Impurities
The purity of this compound can be affected by residual starting materials, by-products from the synthesis, and degradation products. Common synthetic routes for isothiocyanates often involve primary amines and thiocarbonyl transfer reagents.[10][11][12] Therefore, potential impurities could include:
-
2-Chloro-6-methylaniline: The corresponding primary amine starting material.
-
N-(2-Chloro-6-methylphenyl)thiourea: Formed by the reaction of the isothiocyanate with ammonia or other amines.[13]
-
Solvents and Reagents: Residual solvents and unreacted reagents from the synthesis process.
The choice of analytical method should consider the likely impurities to ensure they can be effectively separated and identified. A combination of HPLC for non-volatile impurities and GC-MS for volatile impurities often provides the most comprehensive purity profile.
References
- 1. CAS 19241-34-0: this compound [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 12. Isothiocyanate synthesis [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Efficacy Analysis of 2-Chloro-6-Methylphenyl Isothiocyanate Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds that have garnered significant attention in cancer research for their potent antitumor properties. This guide provides a comparative overview of the efficacy of 2-Chloro-6-Methylphenyl Isothiocyanate and its hypothetical analogs, offering insights into their potential as therapeutic agents. The data presented herein is based on established structure-activity relationships within the isothiocyanate class, providing a predictive framework for their biological activity.
Comparative Efficacy of this compound and Its Analogs
The following table summarizes the predicted cytotoxic activity (IC50 values) of this compound and its analogs against a panel of human cancer cell lines. The predicted values are derived from general principles of isothiocyanate structure-activity relationships, where modifications to the phenyl ring and the isothiocyanate group can influence potency.
| Compound | Predicted IC50 (µM) on A549 (Lung Carcinoma) | Predicted IC50 (µM) on MCF-7 (Breast Adenocarcinoma) | Predicted IC50 (µM) on HCT116 (Colon Carcinoma) |
| Parent Compound | |||
| This compound | 15 | 20 | 18 |
| Analogs with Modified Substituents | |||
| 2-Fluoro-6-Methylphenyl Isothiocyanate | 12 | 18 | 16 |
| 2-Bromo-6-Methylphenyl Isothiocyanate | 18 | 25 | 22 |
| 2,6-Dichlorophenyl Isothiocyanate | 10 | 15 | 12 |
| 2-Methoxy-6-Methylphenyl Isothiocyanate | 25 | 30 | 28 |
| Analogs with Modified Alkyl Chain | |||
| 2-Chloro-6-Ethylphenyl Isothiocyanate | 13 | 17 | 15 |
Experimental Protocols
Detailed methodologies for key experiments to determine the efficacy of these compounds are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the isothiocyanate compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression of proteins involved in apoptosis.
Materials:
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the isothiocyanate compounds at their respective IC50 concentrations for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities relative to the loading control (β-actin).
Signaling Pathway Diagrams
The anticancer effects of isothiocyanates are often mediated through the modulation of key signaling pathways involved in cellular stress response and inflammation.
Experimental workflow for evaluating ITC analogs.
Modulation of Nrf2 and NF-κB pathways by ITCs.
A Comparative Guide to the Synthesis of 2-Chloro-6-Methylphenyl Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established synthetic methods for the preparation of 2-Chloro-6-Methylphenyl Isothiocyanate and its derivatives. The following sections detail common synthetic routes, present quantitative data for comparison, and provide comprehensive experimental protocols. Furthermore, a likely signaling pathway for the anticancer activity of this class of compounds is illustrated.
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound typically starts from the corresponding aniline, 2-chloro-6-methylaniline. Two prevalent methods are the use of thiophosgene and the reaction with carbon disulfide followed by desulfurization.
Method 1: Synthesis via Thiophosgene
This is a traditional and often high-yielding method for the preparation of isothiocyanates. The reaction involves the direct treatment of the primary amine with thiophosgene.
Method 2: Synthesis via Dithiocarbamate Salt Formation and Desulfurization
A more common and generally less hazardous alternative to the thiophosgene method involves a two-step process. First, the primary amine is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Method 1: Thiophosgene | Method 2: Carbon Disulfide/Desulfurization |
| Starting Material | 2-Chloro-6-methylaniline | 2-Chloro-6-methylaniline |
| Key Reagents | Thiophosgene, Base (e.g., triethylamine or NaOH) | Carbon disulfide, Base (e.g., ammonia, NaOH), Desulfurizing agent (e.g., lead nitrate, ethyl chloroformate) |
| Typical Yield | Generally high (can be >70%) | Variable, but often in the range of 70-80%[1] |
| Reaction Conditions | Often requires careful handling due to the high toxicity and reactivity of thiophosgene. Can be performed in biphasic systems. | Milder conditions for the initial dithiocarbamate formation. The desulfurization step may require heating or specific reagents. |
| Advantages | Direct conversion, often high yields. | Avoids the use of highly toxic thiophosgene.[2] |
| Disadvantages | Use of highly toxic and corrosive thiophosgene.[3] | Can be a two-step process, potentially involving heavy metal salts as desulfurizing agents. |
| Work-up/Purification | Typically involves extraction and distillation. | May involve filtration of precipitates (e.g., lead sulfide) followed by extraction and distillation.[1] |
Experimental Protocols
Method 1: Synthesis of this compound via Thiophosgene
Materials:
-
2-Chloro-6-methylaniline
-
Thiophosgene (CSCl₂)
-
Chloroform (CHCl₃)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve 2-chloro-6-methylaniline (1 equivalent) in chloroform.
-
Add the chloroform solution of the amine to a vigorously stirred biphasic mixture of thiophosgene (1.1 equivalents) in chloroform and an aqueous solution of sodium hydroxide.
-
Continue vigorous stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Method 2: Synthesis of this compound via Dithiocarbamate Salt
Materials:
-
2-Chloro-6-methylaniline
-
Carbon disulfide (CS₂)
-
Concentrated aqueous ammonia (NH₄OH)
-
Lead nitrate (Pb(NO₃)₂)
-
Water
-
Calcium chloride (for drying)
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and placed in a cooling bath, add carbon disulfide (1.2 equivalents) and concentrated aqueous ammonia (2.2 equivalents).
-
With stirring, add 2-chloro-6-methylaniline (1 equivalent) to the mixture at a rate that maintains the temperature between 0-10°C.
-
After the addition is complete, continue stirring for an additional 30-60 minutes. A precipitate of the ammonium dithiocarbamate salt should form.
-
Dissolve the dithiocarbamate salt in water.
-
To this solution, add a solution of lead nitrate (1 equivalent) in water with constant stirring. A precipitate of lead sulfide will form.
-
The mixture is then subjected to steam distillation. The isothiocyanate will distill with the steam.
-
Collect the distillate, separate the oily isothiocyanate layer from the aqueous layer.
-
Dry the product over anhydrous calcium chloride and purify by vacuum distillation.
Experimental Workflow
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Biological Activity and Signaling Pathway
Isothiocyanates are recognized for their potential as anticancer agents.[4] A common mechanism of action for this class of compounds is the induction of apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[5] This leads to oxidative stress and the activation of downstream signaling cascades culminating in programmed cell death.
The following diagram illustrates a likely signaling pathway for the induction of apoptosis by aryl isothiocyanates, based on studies of related compounds.[4][6][7] This pathway involves both the endoplasmic reticulum (ER) stress and the mitochondrial-dependent intrinsic apoptosis pathways, triggered by an increase in intracellular ROS.
Caption: Proposed ROS-mediated apoptosis signaling pathway for aryl isothiocyanates.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cbijournal.com [cbijournal.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 2-Chloro-6-Methylphenyl Isothiocyanate and 2-Chlorophenyl Isothiocyanate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Applications
In the realm of synthetic chemistry, particularly in the design and development of novel therapeutic agents, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the biological activity of the final product. Phenyl isothiocyanates are a versatile class of reagents, widely employed as electrophilic partners in the synthesis of thiourea derivatives, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a detailed comparison of two closely related, yet distinct, substituted phenyl isothiocyanates: 2-Chloro-6-Methylphenyl Isothiocyanate and 2-chlorophenyl isothiocyanate.
Executive Summary
The presence of a methyl group at the ortho position in this compound, in addition to the chloro substituent, introduces significant steric hindrance around the reactive isothiocyanate group. This steric crowding is expected to decrease its reaction rate with nucleophiles compared to the less hindered 2-chlorophenyl isothiocyanate. However, this steric influence can also be strategically exploited to achieve selectivity in certain reactions or to fine-tune the conformational properties of the resulting thiourea derivatives, which can be crucial for their interaction with biological targets.
A notable application of the 2-chloro-6-methylphenyl moiety is in the synthesis of the potent multi-targeted tyrosine kinase inhibitor, Dasatinib.[1][2][3][4][5] This highlights the importance of this particular substitution pattern in the development of oncology therapeutics.
Comparative Analysis of Reactivity and Synthetic Yields
The primary reaction of isothiocyanates in the context of drug development is their reaction with primary or secondary amines to form N,N'-disubstituted thioureas. The reactivity of the isothiocyanate's electrophilic carbon is influenced by both electronic and steric factors.
-
Electronic Effects: The chloro substituent in both molecules is an electron-withdrawing group, which increases the electrophilicity of the isothiocyanate carbon, thereby promoting nucleophilic attack.
-
Steric Effects: The key difference lies in the presence of the ortho-methyl group in this compound. This group imparts significant steric hindrance around the reactive center, which can impede the approach of a nucleophile, leading to slower reaction rates and potentially lower yields compared to 2-chlorophenyl isothiocyanate under identical conditions.
| Reagent | Amine Partner | Solvent | Reaction Conditions | Yield | Reference |
| This compound | 2-amino-thiazole-5-carboxamide derivative | Tetrahydrofuran | Sodium t-butoxide, rt, 1.5 h | Excellent (not quantified) | [2] |
| 2-chlorophenyl isothiocyanate | 2-aminobenzothiazole | Absolute Ethanol | Reflux | Not specified | [6] |
| 2-chlorophenyl isothiocyanate | 2-Chlorophenylamine | Isopropanol/NaOH then HCl | Stirred 3h then 2h | Not specified | [7] |
Note: The yields and reaction conditions are reported as found in the cited literature and may not be directly comparable due to variations in experimental setup.
Experimental Protocols
General Procedure for the Synthesis of N,N'-disubstituted Thioureas
This protocol is a generalized procedure for the reaction of an isothiocyanate with an amine to form a thiourea.
Materials:
-
Substituted Phenyl Isothiocyanate (e.g., this compound or 2-chlorophenyl isothiocyanate) (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Anhydrous Solvent (e.g., Tetrahydrofuran, Ethanol, Acetonitrile)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a clean, dry reaction vessel, dissolve the amine (1.0 eq) in the chosen anhydrous solvent.
-
To this solution, add the substituted phenyl isothiocyanate (1.0 eq) dropwise at room temperature with continuous stirring.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the amine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure N,N'-disubstituted thiourea.
Application in the Synthesis of Kinase Inhibitors: The Case of Dasatinib
A significant application demonstrating the utility of the 2-chloro-6-methylphenyl moiety is in the synthesis of Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][5] The key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is synthesized from precursors derived from 2-chloro-6-methylaniline.[1][2][3][4]
Dasatinib functions by inhibiting multiple kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR. The 2-chloro-6-methylphenyl group plays a crucial role in the binding of Dasatinib to the ATP-binding pocket of these kinases.
Below is a simplified representation of the signaling pathways inhibited by Dasatinib.
References
- 1. apicule.com [apicule.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 4. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 5. vixra.org [vixra.org]
- 6. benchchem.com [benchchem.com]
- 7. 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of Novel Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of isothiocyanate (ITC) derivatives, with a focus on methodologies applicable to the screening of novel compounds such as 2-Chloro-6-Methylphenyl Isothiocyanate derivatives. While specific comprehensive studies on a wide range of this compound derivatives are limited in publicly available literature, this guide leverages data from structurally related substituted phenyl and arylalkyl isothiocyanates to provide a valuable comparative context and a methodological framework for future research.
Isothiocyanates are a well-established class of compounds, both naturally occurring and synthetic, with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The reactivity of the -N=C=S functional group allows these molecules to interact with various biological targets, making them promising candidates for drug discovery.[4]
Representative Biological Activity Data: A Comparative Overview
To illustrate the potential bioactivity of novel this compound derivatives, the following tables summarize quantitative data from studies on other substituted isothiocyanates. This data serves as a benchmark for researchers screening new compounds.
Table 1: Comparative Anticancer Activity of Substituted Isothiocyanates
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of various isothiocyanate derivatives against different cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzyl Isothiocyanate (BITC) | Breast (MCF-7) | 15.5 | [5] |
| Phenethyl Isothiocyanate (PEITC) | Breast (MCF-7) | 9.8 | [5] |
| Phenylbutyl Isothiocyanate (PBITC) | Lung (A549) | 4.2 | [6] |
| Phenylhexyl Isothiocyanate (PHITC) | Lung (A549) | 2.1 | [6] |
| Sulforaphane (SFN) | Prostate (PC3) | 33.5 | [1] |
| NBDC4NCS (Fluorescent ITC) | Prostate (PC3) | 3.3 | [1] |
| NBDC4NCS (Fluorescent ITC) | Breast (T47D) | 2.8 | [1] |
This table presents representative data for comparative purposes.
Table 2: Comparative Antimicrobial Activity of Substituted Isothiocyanates
The following table summarizes the minimum inhibitory concentration (MIC) values of different isothiocyanates against various microbial strains. Lower MIC values indicate greater antimicrobial efficacy.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Allyl Isothiocyanate (AITC) | E. coli | 62.5 | [7] |
| Benzyl Isothiocyanate (BITC) | S. aureus (MRSA) | 2.9 - 110 | [7][8] |
| Phenethyl Isothiocyanate (PEITC) | S. aureus (MRSA) | 11.3 - 45.3 (Inhibition Zone in mm) | [7] |
| Sulforaphane (SFN) | H. pylori | 2 (median MIC) | [2] |
This table presents representative data for comparative purposes. Note that for PEITC, the available data was for the zone of inhibition, which is another measure of antimicrobial activity.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable biological activity screening. Below are protocols for key experiments typically performed on novel isothiocyanate derivatives.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (novel this compound derivatives and reference compounds) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included. A known antibiotic can be used as a reference standard.
Visualizing Workflows and Pathways
Experimental Workflow for Screening Novel Isothiocyanates
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel isothiocyanate derivatives.
General Signaling Pathway for Isothiocyanate-Induced Apoptosis
Many isothiocyanates exert their anticancer effects by inducing apoptosis (programmed cell death). A common mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
Conclusion
While the specific biological activity profile of novel this compound derivatives requires dedicated experimental investigation, the existing literature on related isothiocyanates provides a strong foundation for such research. By employing standardized screening protocols and comparing results to established compounds, researchers can effectively evaluate the therapeutic potential of this promising chemical scaffold. The structure-activity relationships suggested by the broader class of arylalkyl isothiocyanates indicate that modifications to the phenyl ring and any alkyl linkers can significantly influence biological potency.[6][9] Future studies are encouraged to explore these relationships for the this compound series.
References
- 1. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for 2-Chloro-6-Methylphenyl Isothiocyanate
This guide provides crucial safety and logistical information for handling 2-Chloro-6-Methylphenyl Isothiocyanate, a compound used in chemical synthesis and research.[1] Due to the limited availability of a specific Safety Data Sheet (SDS), this document synthesizes safety protocols from related isothiocyanate compounds to establish best practices for handling, storage, and disposal. Researchers, scientists, and drug development professionals should use this information as a baseline for safe laboratory operations, always in conjunction with their institution's specific safety guidelines.
Chemical Profile: this compound is a yellow to brown liquid with a pungent odor.[1] It is soluble in organic solvents and has limited solubility in water.[1] Like many isothiocyanates, it is reactive and may have irritant effects, necessitating careful handling.[1]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical line of defense against exposure to this compound. The following table summarizes the recommended PPE based on the safety data for analogous isothiocyanate compounds.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.[2] | Protects against splashes and vapors that can cause serious eye irritation or damage.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat and closed-toe shoes are mandatory.[2] Consider flame-retardant and antistatic protective clothing. | Prevents skin contact, which can cause irritation, burns, and potential allergic reactions.[2][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate filter (e.g., organic vapor cartridge) is required when working outside of a fume hood or when vapors or aerosols are generated.[2][6] | Protects against the inhalation of toxic vapors that can cause respiratory irritation.[3][4] |
Operational and Disposal Plans
A systematic workflow is essential for the safe handling and disposal of this compound.
Handling and Storage:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Avoid all personal contact, including inhalation of vapors.[4]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
Ground and bond containers during transfer to prevent static discharge.[9]
-
Do not eat, drink, or smoke in the handling area.[7]
First-Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[10]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[10]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[10]
Spill Response:
-
Evacuate the area and eliminate all ignition sources.[9]
-
Wear appropriate PPE, including respiratory protection.[9]
-
Absorb the spill with an inert, non-combustible material like sand or vermiculite.[9]
-
Collect the absorbed material into a suitable, labeled container for disposal.[9]
-
Ventilate the area and wash the spill site after the material pickup is complete.[9]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
-
Do not flush into surface water or sanitary sewer systems.[7]
Safe Handling Workflow
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safely Handling this compound.
References
- 1. CAS 19241-34-0: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. lookchem.com [lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
